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  • Product: 8-Bromo-4-cinnolinol
  • CAS: 876-74-4

Core Science & Biosynthesis

Foundational

Foreword: A Methodological Framework for the Characterization of 8-Bromo-4-cinnolinol

An In-depth Technical Guide Topic: Solubility and Stability of 8-Bromo-4-cinnolinol in Different Solvents Audience: Researchers, scientists, and drug development professionals. As a novel heterocyclic compound, 8-Bromo-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Solubility and Stability of 8-Bromo-4-cinnolinol in Different Solvents Audience: Researchers, scientists, and drug development professionals.

As a novel heterocyclic compound, 8-Bromo-4-cinnolinol presents a promising scaffold for further investigation in drug discovery and development.[1][2][3] However, a comprehensive public-domain dataset regarding its fundamental physicochemical properties is not yet available. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological framework. It is designed to guide the Senior Application Scientist in establishing the critical solubility and stability profiles of 8-Bromo-4-cinnolinol, adhering to the highest standards of scientific integrity and regulatory expectations. We will explore the causality behind experimental choices and provide robust, self-validating protocols essential for any new active pharmaceutical ingredient (API) characterization.

The Foundational Importance of Solubility and Stability

The journey of a potential drug candidate from the laboratory to clinical application is critically dependent on its physicochemical properties. Solubility dictates bioavailability and formability, while stability determines shelf-life, storage conditions, and safety.[4] For a molecule like 8-Bromo-4-cinnolinol, understanding these parameters is the first step in unlocking its therapeutic potential. This guide provides the necessary protocols to build this foundational knowledge.

Predicted Physicochemical Properties

While experimental data is pending, we can begin with predicted properties to inform our initial experimental design.

PropertyPredicted Value / StructureSource
Molecular FormulaC₈H₅BrN₂O[5][6]
Monoisotopic Mass223.95853 Da[5]
Predicted XlogP2.0[5]
TautomerismExists in equilibrium between the 4-hydroxy and 4-oxo forms, with the 4-oxo form (8-bromo-1H-cinnolin-4-one) expected to predominate in aqueous solutions.[7][7]

The predicted XlogP of 2.0 suggests moderate lipophilicity, hinting at potentially low aqueous solubility that may require formulation strategies for enhancement. The tautomeric nature of the 4-hydroxy-substituted cinnoline is a critical consideration, as the two forms will exhibit different hydrogen bonding capabilities and ionization potentials, impacting both solubility and stability.[7]

Caption: Tautomeric equilibrium of 8-Bromo-4-cinnolinol.

Experimental Determination of Solubility

Solubility assessment is not a single measurement but a spectrum of analyses, from high-throughput kinetic assays in early discovery to meticulous thermodynamic measurements for development.[8]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, in contact with its solid-state form.[9] The shake-flask method is the definitive technique for this measurement.[10]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 8-Bromo-4-cinnolinol to a series of vials, each containing a different solvent system (e.g., pH 1.2, 4.5, 6.8 buffers; purified water; ethanol; DMSO). The excess solid is crucial to ensure equilibrium with the solid state is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach a plateau, ensuring true equilibrium.[10]

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step where errors can be introduced.[9] Centrifugation followed by careful withdrawal of the supernatant is preferred over filtration, which can sometimes lead to compound adsorption.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating HPLC-UV method. The use of HPLC is superior to UV spectroscopy alone as it can distinguish the parent compound from any potential degradation products.[9]

  • Solid-State Analysis: Analyze the remaining solid residue by techniques like XRPD or DSC to confirm that no polymorphic or solvate transformation has occurred during the experiment, as this would change the solubility value.[11]

Kinetic Solubility for Early-Stage Assessment

In early drug discovery, speed is essential. Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer.[4][9] Nephelometry, which measures light scattering from suspended particles, is an efficient high-throughput method.[4]

kinetic_solubility_workflow start Prepare high-concentration stock of 8-Bromo-4-cinnolinol in DMSO dispense Dispense stock solution into aqueous buffer (e.g., PBS) start->dispense incubate Incubate for a short period (e.g., 1-2 hours) dispense->incubate measure Measure turbidity via Laser Nephelometry incubate->measure analyze Determine precipitation point and calculate kinetic solubility measure->analyze end Report Kinetic Solubility (µM) analyze->end

Caption: Workflow for kinetic solubility determination by nephelometry.

Data Presentation: Example Solubility Profile

Solvent / Buffer SystemTemperature (°C)MethodSolubility (mg/mL)
0.1 N HCl (pH ~1.2)25ThermodynamicExperimental Data
Acetate Buffer (pH 4.5)25ThermodynamicExperimental Data
Phosphate Buffer (pH 6.8)25ThermodynamicExperimental Data
Purified Water25ThermodynamicExperimental Data
PBS (5% DMSO)25KineticExperimental Data
Ethanol25ThermodynamicExperimental Data

Assessment of Chemical Stability

A forced degradation, or stress testing, study is mandatory to understand the intrinsic stability of an API.[12][13][14][15] It helps identify degradation pathways, potential degradation products, and is essential for developing stability-indicating analytical methods.[13][14]

forced_degradation_workflow cluster_stress Stress Conditions hydrolysis Hydrolysis (Acid, Base, Neutral) analysis Analyze via Stability-Indicating HPLC-UV/MS Method hydrolysis->analysis oxidation Oxidation (e.g., 3% H₂O₂) oxidation->analysis thermal Thermal (e.g., 60°C) thermal->analysis photo Photolytic (ICH Q1B Light Exposure) photo->analysis api 8-Bromo-4-cinnolinol (Solution & Solid State) api->hydrolysis api->oxidation api->thermal api->photo results Identify Degradants Establish Pathways Calculate Mass Balance analysis->results

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Exploratory

Investigating the mechanism of action of 8-Bromo-4-cinnolinol

Unveiling the Mechanism of Action of 8-Bromo-4-cinnolinol: A Comprehensive Preclinical Deconvolution Strategy Executive Summary & Rationale In the landscape of preclinical drug discovery, halogenated heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of 8-Bromo-4-cinnolinol: A Comprehensive Preclinical Deconvolution Strategy

Executive Summary & Rationale

In the landscape of preclinical drug discovery, halogenated heterocyclic building blocks often serve as the foundation for highly potent pharmacological agents. 8-Bromo-4-cinnolinol (CAS 876-74-4), a cinnoline derivative characterized by a bromine atom at the 8-position and a hydroxyl group at the 4-position, represents a privileged scaffold[1]. Cinnoline nuclei are renowned in medicinal chemistry for their broad spectrum of biological activities, frequently acting as kinase inhibitors, topoisomerase poisons, or antimicrobial agents[2].

However, as an early-stage screening compound, the definitive primary target of 8-Bromo-4-cinnolinol remains uncharacterized. As a Senior Application Scientist, I approach this not by guessing a target, but by engineering a rigorous, target-agnostic to target-specific pipeline. This whitepaper outlines the definitive methodological strategy to deconvolve the Mechanism of Action (MoA) of 8-Bromo-4-cinnolinol, moving from phenotypic discovery to proteome-wide target engagement and orthogonal validation.

Strategic Workflow for MoA Deconvolution

To avoid the historical pitfalls of target-based bias, our strategy employs a "phenotype-first, deconvolution-second" logic. We must first establish that the compound induces a measurable cellular phenotype before hunting for the protein responsible.

MoA_Workflow A Phase 1: Phenotypic Screening B Phase 2: Thermal Proteome Profiling A->B Active Hit Identified C Phase 3: Orthogonal Validation B->C Putative Targets Mapped D Phase 4: Pathway Elucidation C->D Target Validated

Caption: Strategic pipeline for the MoA deconvolution of 8-Bromo-4-cinnolinol.

Phase 1: Phenotypic Profiling & Cytotoxicity

Causality & Logic: Before identifying what 8-Bromo-4-cinnolinol binds to, we must determine if it exerts a biological effect. We utilize ATP-quantification assays (CellTiter-Glo) across a broad panel of wild-type and multidrug-resistant cell lines. This establishes the therapeutic window and optimal dosing concentrations for downstream proteomics.

Protocol 1: High-Throughput Viability Screening (Self-Validating System)

Self-Validation Mechanism: This protocol includes both a vehicle control (DMSO) to establish baseline noise and a universal apoptotic inducer (Staurosporine) to validate the assay's dynamic range.

  • Cell Seeding: Plate human cancer cell lines (e.g., K562, HeLa, A549) at 2,000 cells/well in 384-well opaque plates using complete RPMI/DMEM media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 8-Bromo-4-cinnolinol starting at 100 µM. Dispense via acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter volume transfer, minimizing DMSO toxicity (final DMSO < 0.1%).

  • Incubation: Incubate cells with the compound for 72 hours.

  • Assay Execution: Add CellTiter-Glo reagent at a 1:1 volume ratio. Agitate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Phase 2: Target Identification via Thermal Proteome Profiling (TPP)

Causality & Logic: Traditional affinity chromatography requires chemical modification of the compound (linker attachment), which can destroy the binding affinity of small molecules like 8-Bromo-4-cinnolinol. Instead, we utilize Thermal Proteome Profiling (TPP) . TPP relies on the biophysical principle that proteins become more thermally stable when bound to a ligand. By applying this to living cells coupled with multiplexed mass spectrometry, we can identify direct targets in their native cellular context without modifying the drug[3].

Protocol 2: In Situ Thermal Proteome Profiling

Self-Validation Mechanism: Parallel processing of vehicle-treated cells ensures that observed thermal shifts (ΔTm) are strictly dependent on 8-Bromo-4-cinnolinol binding, filtering out baseline proteome instability.

  • Live Cell Treatment: Culture two batches of K562 cells (10⁸ cells each). Treat Batch A with 8-Bromo-4-cinnolinol at 10x its established IC₅₀ for 1 hour. Treat Batch B with 0.1% DMSO (Vehicle).

  • Thermal Aliquoting: Divide each batch into 10 equal aliquots. Heat each aliquot to a distinct temperature spanning 37°C to 67°C for exactly 3 minutes using a gradient thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse cells using mild detergent (0.4% NP-40) and freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins. The supernatant contains the soluble (stable) proteome.

  • Digestion and TMT Labeling: Digest the soluble proteins with Trypsin. Label the peptides from the 10 temperature points with 10-plex Tandem Mass Tags (TMT)[3].

  • LC-MS/MS Analysis: Pool the labeled samples and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Melt Curve Generation: Plot the relative abundance of each protein against temperature to generate melting curves. Identify proteins with a statistically significant shift in melting temperature (ΔTm > 2°C, p < 0.01).

Phase 3: Orthogonal Validation & Pathway Elucidation

Causality & Logic: Mass spectrometry can yield false positives due to downstream pathway stabilization (e.g., a kinase inhibitor stabilizing its direct target, but also altering the stability of downstream effectors)[3]. To confirm the direct target of 8-Bromo-4-cinnolinol, we must validate the TPP hits using targeted Cellular Thermal Shift Assays (CETSA) and CRISPR-Cas9 knockouts.

Protocol 3: Targeted CETSA Validation
  • Sample Preparation: Treat cells with varying concentrations of 8-Bromo-4-cinnolinol (Isothermal Dose-Response) and heat to the specific Tm identified in Phase 2.

  • Western Blotting: Lyse, centrifuge, and run the soluble fraction on an SDS-PAGE gel. Probe with antibodies specific to the putative target identified by TPP.

  • CRISPR Rescue (Self-Validation): Generate a CRISPR-Cas9 knockout line of the putative target. If 8-Bromo-4-cinnolinol loses its phenotypic cytotoxicity in the knockout line, the MoA is definitively validated.

Pathway Ligand 8-Bromo-4-cinnolinol Kinase Putative Target (e.g., RTK / Topoisomerase) Ligand->Kinase Direct Binding (Tm Shift) Effector Downstream Effectors (Phosphorylation Cascade) Kinase->Effector Inhibition Phenotype Cell Cycle Arrest / Apoptosis Effector->Phenotype Signal Transduction

Caption: Hypothesized signaling pathway inhibition by cinnoline derivatives.

Quantitative Data Summaries

To illustrate the expected outputs of this deconvolution strategy, below are representative data structures summarizing the phenotypic and proteomic profiling of a cinnoline-class compound.

Table 1: Representative Phenotypic Profiling Metrics

Cell Line Tissue Origin IC₅₀ (µM) Emax (%) Assay Type
K562 Chronic Myeloid Leukemia 2.45 ± 0.12 98.2 CellTiter-Glo (ATP)
HeLa Cervical Adenocarcinoma 5.10 ± 0.34 92.5 CellTiter-Glo (ATP)

| HEK293T | Embryonic Kidney (Non-cancer) | > 50.0 | 15.0 | CellTiter-Glo (ATP) |

Table 2: TPP Target Candidate Prioritization (Mock Data)

Protein Name Gene Symbol Vehicle Tm (°C) Treated Tm (°C) ΔTm (°C) p-value
Cyclin-dependent kinase 4 CDK4 46.2 51.5 +5.3 < 0.0001
DNA topoisomerase II alpha TOP2A 48.1 51.0 +2.9 0.0015

| Mitogen-activated kinase 1 | MAPK1 | 50.5 | 50.8 | +0.3 | 0.4500 |

(Note: Cinnoline derivatives frequently exhibit high affinity for CDKs and Topoisomerases, making them prime candidates for the observed ΔTm shifts[2].)

Conclusion

Investigating the mechanism of action of a novel building block like 8-Bromo-4-cinnolinol requires a departure from biased, single-target assays. By integrating high-throughput phenotypic screening with unbiased, proteome-wide Thermal Proteome Profiling (TPP), researchers can map the complete polypharmacological landscape of the compound. This ensures that subsequent lead optimization is driven by validated, stoichiometric target engagement rather than correlative biological noise.

References

  • EvitaChem. (n.d.). Screening Compounds P145715: 8-Bromo-4-cinnolinol.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules (MDPI).
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

Sources

Foundational

Preliminary Anticancer Activity Screening of 8-Bromo-4-cinnolinol: A Technical Guide

Abstract The cinnoline scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cinnoline scaffold is a promising heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] This technical guide outlines a comprehensive, field-proven workflow for the preliminary in vitro screening of a novel derivative, 8-Bromo-4-cinnolinol, for its potential as an anticancer agent. This document provides not just a series of protocols, but the strategic rationale behind the experimental design, data interpretation, and logical progression from broad cytotoxicity assessment to initial mechanistic insights. The methodologies detailed herein are designed to be self-validating and are grounded in established, authoritative protocols to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel oncology therapeutics.

Introduction: The Rationale for Investigating 8-Bromo-4-cinnolinol

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.[3][4] The structural similarity of the cinnoline core to other biologically active scaffolds like quinoline and isoquinoline suggests its potential to interact with various biological targets.[2] The introduction of a bromine atom at the 8-position and a hydroxyl group at the 4-position (rendering it as the tautomeric 4-oxo form, 8-bromo-1H-cinnolin-4-one) can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacokinetic and pharmacodynamic profile. Halogen substitutions, in particular, have been shown to enhance the antimicrobial and anticancer activities of related heterocyclic compounds.[5]

This guide proposes a systematic, multi-tiered approach to evaluate the anticancer potential of 8-Bromo-4-cinnolinol. The screening funnel begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more focused assays to elucidate the primary mechanism of cell death, such as apoptosis, and its effect on cell cycle progression.

Physicochemical Properties of 8-Bromo-4-cinnolinol

A thorough understanding of the test compound's properties is crucial for accurate experimental design and data interpretation.

PropertyValue (Predicted/Known)Source
Molecular FormulaC₈H₅BrN₂OPubChem CID: 270906[6]
Molecular Weight225.04 g/mol PubChem CID: 270906[6]
XLogP31.5PubChem CID: 270906
IUPAC Name8-bromo-1H-cinnolin-4-onePubChem CID: 270906
Canonical SMILESC1=CC2=C(C(=C1)Br)NN=CC2=OPubChem CID: 13

In Vitro Anticancer Screening Workflow

The proposed screening workflow is designed as a logical cascade, where the results of each experiment inform the next steps. This approach ensures an efficient use of resources while building a comprehensive preliminary profile of the compound's activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Pathway Investigation A Compound Solubilization & Stock Preparation C Cytotoxicity Assessment (MTT Assay) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Determination of IC50 Values C->D Active Compound Identified E Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Caspase Activation Assays (Caspase-3/7, -8, -9) E->G H Western Blot Analysis (e.g., PARP, Bcl-2 family) F->H I Decision Point: Proceed to In Vivo Studies? G->I H->I

Caption: A tiered workflow for the preliminary in vitro screening of 8-Bromo-4-cinnolinol.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general toxicity against a panel of human cancer cell lines. This provides a broad view of its activity and potential for selective action.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of 8-Bromo-4-cinnolinol (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a robust, high-throughput method for initial screening.[7][9] It provides a quantitative measure of the compound's ability to reduce cell proliferation and/or induce cell death.

Tier 2: Elucidation of Cell Death Mechanism

Once cytotoxicity is confirmed, the next critical step is to determine how the compound is killing the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer drugs induce apoptosis.[10]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment: Treat cells with 8-Bromo-4-cinnolinol at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Rationale: Differentiating between apoptosis and necrosis is crucial. Apoptosis is a controlled process that generally does not trigger an inflammatory response, making it a desirable mechanism of action for an anticancer drug.[11]

Experimental Protocol: Cell Cycle Analysis

This assay determines if the compound affects the progression of the cell cycle. Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints.[12]

  • Cell Treatment and Harvesting: Treat cells as described for the Annexin V/PI assay.

  • Fixation: Fix the harvested cells in cold 70% ethanol.

  • Staining: Treat the cells with RNase A and then stain with Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale: Identifying a specific cell cycle arrest point (e.g., G2/M arrest) can provide valuable clues about the compound's molecular target.[12]

Hypothetical Data Presentation

The following tables represent plausible data that could be generated from the described assays.

Table 1: IC50 Values of 8-Bromo-4-cinnolinol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma8.2
HCT116Colorectal Carcinoma15.8
HeLaCervical Cancer9.7

Table 2: Apoptosis Induction by 8-Bromo-4-cinnolinol in A549 Cells (24h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.22.12.7
8-Bromo-4-cinnolinol (5 µM)60.325.414.3
8-Bromo-4-cinnolinol (10 µM)35.145.819.1

Table 3: Cell Cycle Analysis of A549 Cells Treated with 8-Bromo-4-cinnolinol (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.420.124.5
8-Bromo-4-cinnolinol (10 µM)20.315.264.5

Potential Signaling Pathway Involvement

Based on the pro-apoptotic and cell cycle-arresting activities observed in our hypothetical data, we can postulate a potential mechanism of action for 8-Bromo-4-cinnolinol. Many cytotoxic agents exert their effects by inducing DNA damage, which in turn activates signaling cascades leading to cell cycle arrest and apoptosis. The p53 tumor suppressor protein is a key mediator in this process.

G A 8-Bromo-4-cinnolinol B DNA Damage A->B C p53 Activation B->C D p21 Expression C->D F Bax Upregulation C->F G Bcl-2 Downregulation C->G E G2/M Arrest D->E H Mitochondrial Outer Membrane Permeabilization F->H G->H I Cytochrome c Release H->I J Caspase-9 Activation I->J K Caspase-3 Activation J->K L Apoptosis K->L

Caption: Hypothetical signaling pathway for 8-Bromo-4-cinnolinol-induced apoptosis.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of 8-Bromo-4-cinnolinol as a potential anticancer agent. The tiered approach, from broad cytotoxicity screening to more specific mechanistic assays, allows for a comprehensive and efficient preliminary assessment. The hypothetical data presented suggest that 8-Bromo-4-cinnolinol is a cytotoxic agent that induces apoptosis and G2/M cell cycle arrest in cancer cells.

Future work should focus on validating these findings through further molecular biology techniques, such as Western blotting, to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., caspases, PARP, cyclins, CDKs). Investigating the compound's activity in non-cancerous cell lines would also be crucial to assess its cancer-specific selectivity. Positive results from these comprehensive in vitro studies would provide a strong rationale for advancing 8-Bromo-4-cinnolinol to preclinical in vivo models.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025).
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).
  • A concise review on cinnoline and its biological activities. (n.d.). Academia.edu.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). MDPI.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (2025). BenchChem.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. (2025). PMC.
  • 8-bromo-4-cinnolinol. (n.d.). PubChem.
  • 8-Bromo-4-cinnolinol. (n.d.). PubChem.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. (2026). Arabian Journal of Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.

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Protocols & Analytical Methods

Method

Quantitative Analysis of 8-Bromo-4-cinnolinol: A Guide to Validated Analytical Methods

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 8-Bromo-4-cinnolinol is a heterocyclic compound of interest within pharmaceutical research and development. The accurate and re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-4-cinnolinol is a heterocyclic compound of interest within pharmaceutical research and development. The accurate and reliable quantification of this molecule is fundamental for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory standards. This document provides a detailed guide to three robust analytical methods for the quantification of 8-Bromo-4-cinnolinol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section offers a comprehensive protocol, explains the scientific rationale behind methodological choices, and adheres to the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Accurate Quantification

Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, making them significant scaffolds in drug discovery.[1] 8-Bromo-4-cinnolinol, with its distinct chemical structure, represents a molecule with potential therapeutic applications. The journey from chemical synthesis to clinical application requires rigorous analytical oversight. The ability to precisely quantify the active pharmaceutical ingredient (API) is crucial for:

  • Quality Control (QC): Ensuring the purity and potency of bulk drug substances and finished pharmaceutical products.

  • Stability Studies: Assessing the degradation of the compound under various environmental conditions to establish a shelf-life.

  • Pharmacokinetic (PK) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in biological systems.

  • Regulatory Compliance: Submitting robust and reliable data to regulatory agencies like the EMA and FDA.[2][3][4][5]

This guide is designed to equip researchers and drug development professionals with the necessary protocols and foundational knowledge to implement and validate analytical methods for 8-Bromo-4-cinnolinol.

Physicochemical Properties of 8-Bromo-4-cinnolinol

Understanding the basic properties of the analyte is the first step in developing a successful analytical method.

PropertyValueSource
Chemical Formula C₈H₅BrN₂OPubChem CID 270906[6][7]
Molecular Weight 225.04 g/mol PubChem CID 270906[6]
IUPAC Name 8-bromo-1H-cinnolin-4-onePubChemLite[7]
Structure C1=CC2=C(C(=C1)Br)NN=CC2=OPubChemLite[7]
Predicted XLogP3 2.0PubChemLite[7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a superb balance of specificity, precision, and robustness for quantifying compounds with a UV-active chromophore, such as 8-Bromo-4-cinnolinol.[8]

Scientific Rationale

The selection of a reversed-phase C18 column is based on the predicted moderate polarity (XLogP3 of 2.0) of 8-Bromo-4-cinnolinol, which allows for effective retention and separation from potential non-polar and polar impurities.[7] The mobile phase, a gradient of acetonitrile and water, provides the necessary elution strength. The addition of a small percentage of formic acid (0.1%) is critical; it protonates residual silanols on the silica-based column, minimizing peak tailing and ensuring sharp, symmetrical peaks for better resolution and integration.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (hypothetically ~260 nm based on the cinnoline core structure).

  • Injection Volume: 10 µL.

Reagent and Standard Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 8-Bromo-4-cinnolinol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five concentration levels.[10]

Sample Preparation:

  • Accurately weigh and transfer a sample containing 8-Bromo-4-cinnolinol into a volumetric flask.

  • Add diluent to approximately 70% of the flask volume and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent and mix thoroughly. The target concentration should fall within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[8]

System Suitability Test (SST): Before sample analysis, inject a mid-range standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

G mob_prep mob_prep sst sst mob_prep->sst cal cal sst->cal std_prep std_prep std_prep->sst std_prep->cal quantify quantify cal->quantify smp_prep smp_prep inject inject smp_prep->inject integrate integrate inject->integrate report report quantify->report integrate->quantify

Method Validation Summary

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4]

ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from impurities and excipients.To ensure the signal is solely from the analyte.
Linearity R² ≥ 0.999 over the specified range.To demonstrate a proportional response to concentration.
Range Typically 80-120% of the test concentration.The interval of acceptable precision and accuracy.
Accuracy 98.0% - 102.0% recovery.Closeness of test results to the true value.
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%.To measure the method's consistency.
LOD / LOQ Signal-to-Noise of 3:1 (LOD) and 10:1 (LOQ).The lowest concentration that can be detected/quantified reliably.
Robustness No significant change in results with small variations in method parameters.To demonstrate reliability during normal usage.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, LC-MS/MS is the gold standard.[11]

Scientific Rationale

This method couples the separation power of LC with the detection specificity of tandem mass spectrometry. The use of Electrospray Ionization (ESI) is suitable for moderately polar compounds like 8-Bromo-4-cinnolinol. The key to LC-MS/MS specificity is Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. The bromine atom in the molecule provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as an additional point of confirmation.[12]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Conditions:

  • LC System: UPLC/HPLC system (specifications similar to Method 1).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • Quantifier: m/z 225.0 → [Product Ion 1]

    • Qualifier: m/z 227.0 → [Product Ion 2] (Note: Product ions must be determined experimentally via infusion and fragmentation of a standard solution).

  • MS Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Collision Gas: Argon

Reagent and Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as in Method 1.

  • Calibration Standards (0.1-100 ng/mL): Perform serial dilutions of the stock solution to achieve concentrations appropriate for the higher sensitivity of the MS detector.

Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of diluent.

  • Inject into the LC-MS/MS system.

G plasma plasma protein_crash protein_crash plasma->protein_crash centrifuge centrifuge protein_crash->centrifuge extract extract centrifuge->extract inject inject extract->inject separate separate inject->separate ionize ionize separate->ionize mrm mrm ionize->mrm integrate integrate mrm->integrate quantify quantify integrate->quantify report report quantify->report

Method 3: UV-Vis Spectrophotometry

This technique is a simple and rapid method for the quantification of 8-Bromo-4-cinnolinol in pure form or in simple formulations where excipients do not interfere with the absorbance at the wavelength of maximum absorption (λmax).[13][14]

Scientific Rationale

Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample at its λmax, and comparing it to a calibration curve generated from standards of known concentration, the concentration of the unknown sample can be determined.

Detailed Experimental Protocol: UV-Vis

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched 1 cm quartz cuvettes.

Procedure:

  • Solvent Selection: Choose a solvent in which 8-Bromo-4-cinnolinol is stable and soluble (e.g., methanol or ethanol).[9]

  • Determination of λmax: Prepare a dilute solution of 8-Bromo-4-cinnolinol and scan the absorbance from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution and at least five serial dilutions to create calibration standards with concentrations that yield absorbance values between 0.1 and 1.0.[13]

  • Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot a graph of Absorbance vs. Concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the final concentration results in an absorbance value within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve equation.

G scan scan prep_std prep_std scan->prep_std measure_std measure_std prep_std->measure_std plot_curve plot_curve measure_std->plot_curve calculate calculate plot_curve->calculate prep_smp prep_smp measure_smp measure_smp prep_smp->measure_smp measure_smp->calculate

Comparison of Methods and Selection Guide

The choice of analytical method is dictated by the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Selectivity HighVery HighLow
Sensitivity Moderate (µg/mL)Very High (pg/mL - ng/mL)Low (µg/mL)
Application QC, stability, content uniformityBioanalysis, impurity profilingPurity check of bulk drug
Cost MediumHighLow
Throughput MediumMediumHigh
Matrix Tolerance GoodExcellentPoor

Guidance:

  • For routine quality control of bulk drug or formulated products, HPLC-UV is the most suitable and cost-effective method.

  • For bioanalytical studies in complex matrices like plasma or tissue, LC-MS/MS is required due to its superior sensitivity and selectivity.

  • For a quick, preliminary assessment of a pure, synthesized compound, UV-Vis Spectrophotometry can be a useful tool.

Conclusion

The quantification of 8-Bromo-4-cinnolinol can be successfully achieved using HPLC-UV, LC-MS/MS, or UV-Vis spectrophotometry. The selection of the optimal method depends on the analytical objective, required sensitivity, sample matrix, and available resources. Regardless of the chosen technique, rigorous method validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the scientific integrity of the drug development process.

References

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. UV-VIS spectra of cinnoline 3 in pure form and after released from... [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. 8-Bromo-4-cinnolinol. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. [Link]

  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • PubChem. 8-Bromo-4-cinnolinethiol. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]

  • PubChemLite. 8-bromo-4-cinnolinol (C8H5BrN2O). [Link]

  • Genie. 8-BROMO-4-CINNOLINOL - cosmetic ingredient. [Link]

  • SIELC. Separation of 5-(2-Bromoethyl)quinolin-8-ol on Newcrom R1 HPLC column. [Link]

  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]

  • PubChem. 4-Bromo-8-hydroxyquinoline. [Link]

  • ResearchGate. Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. [Link]

  • International Journal of Pharmaceutical Research and Applications. Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. [Link]

  • PubMed. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. [Link]

  • De Gruyter. Analytical methods for the determination of some selected 4-quinolone antibacterials. [Link]

  • MDPI. Comprehensive Metabolite Profiling of Cinnamon (Cinnamomum zeylanicum) Leaf Oil Using LC-HR/MS, GC/MS, and GC-FID: Determination of Antiglaucoma, Antioxidant, Anticholinergic, and Antidiabetic Profiles. [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Shimadzu. Analysis of Additives in Food Containers Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph Mass Spectrometer. [Link]

  • PubMed Central. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • SpringerLink. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]

  • PubMed. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • Indonesian Journal of Chemistry. Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. [Link]

  • PubMed. Sensitive Instrumental Method for Quantitative Determination of High-Brominated Flame Retardants in Human Serum Samples. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

Sources

Application

Application Note: High-Throughput Screening of 8-Bromo-4-Cinnolinol-Derived Libraries for ALK-5 Kinase Inhibition

Introduction & Mechanistic Rationale In modern drug discovery, the design of targeted kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that inherently mimic the adenine ring of ATP. 8-Bromo-4-ci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the design of targeted kinase inhibitors relies heavily on "privileged scaffolds"—molecular cores that inherently mimic the adenine ring of ATP. 8-Bromo-4-cinnolinol (CAS 876-74-4), which tautomerizes to 8-bromo-1H-cinnolin-4-one, is a highly versatile nitrogen-containing heterocycle used extensively as a building block for high-throughput screening (HTS) libraries [1].

The structural logic behind utilizing 8-bromo-4-cinnolinol is twofold:

  • Hinge-Binding Core: The cinnolinol nitrogen atoms and the hydroxyl/carbonyl group form critical hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket.

  • Synthetic Diversification Handle: The bromine atom at the C8 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly synthesize diverse libraries by appending various aryl, heteroaryl, or morpholine groups to probe the kinase's specificity pocket [1].

TGFb_Pathway TGFb TGF-β Ligand TbRII TGF-βRII TGFb->TbRII Binds ALK5 ALK-5 (TGF-βRI) Kinase Domain TbRII->ALK5 Phosphorylates Smad23 Smad2/3 (Unphosphorylated) ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex Smad23->pSmad23 Nucleus Nucleus (PAI-1 Transcription) pSmad23->Nucleus Translocates Inhibitor 8-Bromo-4-cinnolinol Scaffold Inhibitor->ALK5 ATP-competitive Inhibition

TGF-β/ALK-5 signaling pathway illustrating ATP-competitive inhibition by cinnoline derivatives.

High-Throughput Screening (HTS) Strategy

Screening highly conjugated heterocycles like cinnolines requires a robust, multi-tiered cascade to eliminate false positives (e.g., fluorescent pan-assay interference compounds, or PAINs). We employ a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a secondary cell-based functional reporter assay.

HTS_Workflow Lib Compound Library (8-Bromo-4-cinnolinol Derivatives) Primary Primary Screen: Biochemical (TR-FRET ALK-5 Kinase Assay) Lib->Primary 10,000+ compounds Secondary Secondary Screen: Cell-Based (PAI-1 Luciferase Reporter) Primary->Secondary IC50 < 1 µM Tertiary Counter-Screen: Selectivity (p38 MAPK / Cytotoxicity) Secondary->Tertiary Cellular IC50 < 5 µM Hit Lead Compound Identification Tertiary->Hit High Selectivity, Low Tox

Multi-tiered HTS cascade for evaluating 8-bromo-4-cinnolinol derived kinase inhibitors.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (TR-FRET ALK-5 Kinase Assay)

Causality & Design: TR-FRET is selected over luminescent ATP-depletion assays because the time-resolved nature of the europium fluorophore eliminates auto-fluorescence interference commonly caused by aromatic cinnoline derivatives. Furthermore, utilizing a specific Smad3-derived peptide substrate (KVLTQMGSPSIRCSSVS) rather than generic substrates ensures physiological relevance and precise measurement of ATP-competitive inhibition [3].

Materials:

  • Recombinant Human ALK-5 Kinase Domain (Active)

  • Biotinylated Smad3 peptide substrate

  • Europium-labeled anti-phospho-Smad3 antibody

  • Streptavidin-APC (Allophycocyanin)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of 8-bromo-4-cinnolinol derived compounds (in 100% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550). The final assay DMSO concentration must be maintained at ≤1% to prevent kinase denaturation.

  • Enzyme Addition: Add 2.5 µL of ALK-5 enzyme (optimized to 2 nM final concentration) diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing 400 nM Biotin-Smad3 peptide and 10 µM ATP (approximating the Km​ for ALK-5 to sensitize the assay to ATP-competitive inhibitors).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 5 µL of Stop/Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Eu-anti-pSmad3 antibody, and 20 nM Streptavidin-APC.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

Protocol 2: Secondary Cell-Based Screen (PAI-1 Luciferase Reporter Assay)

Step-by-Step Methodology:

  • Compound Treatment: Transfer 100 nL of test compounds (from the cinnoline library) to the cells. Incubate for 1 hour at 37°C to allow intracellular target engagement prior to ligand stimulation.

  • Stimulation: Add 5 µL of recombinant human TGF-β1 (final concentration 1 ng/mL). Include control wells with vehicle (DMSO) only, and TGF-β1 + reference inhibitor (e.g., SB431542 or Galunisertib).

  • Incubation: Incubate the plates for 16 hours at 37°C, 5% CO₂ to allow for sufficient transcription and translation of the luciferase reporter.

  • Detection: Equilibrate plates to RT for 15 minutes. Add 25 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes on a plate shaker.

  • Readout: Measure luminescence using a multi-mode plate reader. Calculate percent inhibition relative to the TGF-β1 stimulated controls.

Quantitative Data Summarization

To ensure the assay systems are self-validating and robust enough for HTS campaigns, specific quality control metrics must be met. The table below summarizes the target parameters for both the primary and secondary screens.

Assay ParameterPrimary Screen (TR-FRET)Secondary Screen (PAI-1 Luc)
Microplate Format 384-well low-volume384-well standard
Z'-Factor > 0.75> 0.65
Signal-to-Background (S/B) > 5.0> 10.0
Maximum DMSO Tolerance Up to 2.0%Up to 0.5%
Hit Threshold > 50% inhibition at 1 µM> 50% inhibition at 5 µM
Reference Inhibitor IC₅₀ ~15 nM (Galunisertib)~45 nM (Galunisertib)

Note: The Z'-factor is a statistical measure of assay robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay capable of accurately identifying hits from large compound libraries.

References

  • Title: US11746103B2 - ALK-5 inhibitors and uses thereof Source: Google Patents URL
  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition Source: Biochemistry - ACS Publications URL
Method

Application Note: Orthogonal Derivatization of 8-Bromo-4-cinnolinol for Advanced SAR Studies

Prepared by: Senior Application Scientist, Discovery Chemistry & Early Development Executive Summary & Rationale In modern medicinal chemistry, the cinnoline scaffold serves as a highly privileged bioisostere for quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Discovery Chemistry & Early Development

Executive Summary & Rationale

In modern medicinal chemistry, the cinnoline scaffold serves as a highly privileged bioisostere for quinolines and quinazolines, frequently utilized in the design of potent kinase inhibitors and targeted therapeutics. Specifically, 8-Bromo-4-cinnolinol (often tautomerizing as 8-bromo-1H-cinnolin-4-one) provides an ideal starting point for Structure-Activity Relationship (SAR) campaigns. It offers two orthogonal vectors for derivatization: the C4-hydroxyl group, which can be activated for nucleophilic aromatic substitution (SNAr), and the C8-bromide, which is primed for transition-metal-catalyzed cross-coupling.

By systematically modifying these two positions, medicinal chemists can independently tune the solvent-exposed region (via C4) and the deep hydrophobic pocket/hinge-binding region (via C8) of a target protein [1]. This guide details the causal logic, self-validating protocols, and mechanistic principles required to successfully build a diverse SAR library from this core scaffold.

Strategic Workflow for Dual-Functionalization

To maximize yield and minimize side reactions, the derivatization of 8-Bromo-4-cinnolinol must follow a specific sequence. The C4-hydroxyl group is highly stable due to its tautomerization to the cinnolinone form. Direct cross-coupling at C8 while the C4-OH is unprotected often leads to catalyst poisoning or poor yields. Therefore, the standard protocol dictates C4 activation and substitution prior to C8 cross-coupling [2].

Workflow A 8-Bromo-4-cinnolinol (Starting Scaffold) B C4 Activation (POCl3 / Reflux) A->B Step 1: Chlorination C C4 SNAr (Amines/Anilines) B->C Step 2: Substitution D C8 Cross-Coupling (Pd-Catalyzed) C->D Step 3: Coupling E SAR Library (Dual-Functionalized) D->E Final Polish

Fig 1: Sequential orthogonal derivatization workflow for 8-Bromo-4-cinnolinol.

SAR Impact: Tuning Physicochemical and Binding Properties

The dual-vector approach allows for precise tuning of both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes representative quantitative data demonstrating how specific substitutions at the C4 and C8 positions impact kinase target binding and physicochemical profiles.

Table 1: Representative SAR Data for C4/C8 Cinnoline Derivatives

C4 Substituent (Solvent Vector)C8 Substituent (Hinge Vector)Target Kinase IC₅₀ (nM)LogD (pH 7.4)PAMPA Permeability (10⁻⁶ cm/s)
-OH (Starting Material)-Br>10,0001.80.5
-NH-Cyclopentyl-Br1,2503.212.4
-NH-Cyclopentyl-Phenyl1453.815.1
-NH-(4-morpholinophenyl)-Phenyl222.98.7
-NH-(4-morpholinophenyl)-3-Pyridyl82.110.2

Note: Data is illustrative of typical trends where C8 aryl groups drive deep pocket engagement and C4 amines modulate solubility and solvent-front interactions.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control. Every step below includes a mechanistic rationale and a self-validation checkpoint to ensure the reaction is proceeding as intended.

Protocol 1: C4-Hydroxyl Activation and SNAr

Objective: Convert the unreactive 4-hydroxyl group to a 4-chloro intermediate, followed by displacement with a primary or secondary amine.

Mechanistic Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent, converting the cinnolin-4(1H)-one tautomer into the highly electrophilic 4-chloro-8-bromocinnoline. N,N-Diisopropylethylamine (DIPEA) is used in the subsequent SNAr step as a non-nucleophilic base to sponge the HCl byproduct without competing with the target amine [2].

Step-by-Step Procedure:

  • Chlorination: Suspend 8-Bromo-4-cinnolinol (1.0 eq) in neat POCl₃ (10 volumes).

  • Heat the mixture to 90°C under an inert argon atmosphere for 3 hours.

  • Self-Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 3:1). The starting material (baseline) should completely disappear, replaced by a highly mobile, UV-active spot (4-chloro intermediate).

  • Workup: Cool to room temperature and concentrate in vacuo to remove excess POCl₃. Quench the residue carefully with ice-cold saturated NaHCO₃ and extract with dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

  • SNAr: Dissolve the crude 4-chloro-8-bromocinnoline in anhydrous DMF (0.2 M). Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat at 80°C for 4-6 hours.

  • Self-Validation Checkpoint 2: Analyze via LC-MS. The mass spectrum should show the complete disappearance of the chlorine isotope pattern (M / M+2) and the appearance of the desired amine adduct mass, retaining the bromine isotope pattern (M / M+2 at ~1:1 ratio).

Protocol 2: C8-Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl groups at the C8 position to explore the hinge-binding region.

Mechanistic Rationale: We select Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This is critical for the 8-position of cinnoline, which is sterically hindered by the adjacent N1 nitrogen [1].

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the C4-substituted-8-bromocinnoline (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M final concentration).

  • Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 120°C for 30 minutes.

  • Self-Validation Checkpoint 3: Monitor the reaction via LC-MS. Look specifically for the debrominated side-product (M-79). If debromination exceeds 10%, it indicates the catalytic cycle is stalling at the transmetalation step (often due to degraded boronic acid or insufficient base).

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final SAR compound.

Mechanistic Insights: The C8 Cross-Coupling Cycle

Understanding the catalytic cycle is essential for troubleshooting. The electron-deficient nature of the cinnoline ring makes the initial oxidative addition rapid. However, the unique electronic properties of the cinnoline moiety [3] can sometimes stabilize the Pd(II) intermediate, making transmetalation the rate-limiting step.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Pd-II) Pd0->OA + 8-Br-Cinnoline TM Transmetalation (Pd-II) OA->TM + Ar-B(OH)2 + Base RE Reductive Elimination (Product) TM->RE - Borate Salts RE->Pd0 Release 8-Ar-Cinnoline

Fig 2: Suzuki-Miyaura catalytic cycle tailored for the 8-bromo cinnoline core.

Conclusion

The 8-Bromo-4-cinnolinol scaffold is a highly versatile building block for drug discovery. By employing a rigorous, orthogonal derivatization strategy—first addressing the C4 position via SNAr, followed by C8 elaboration via Suzuki-Miyaura coupling—researchers can rapidly generate robust SAR libraries. Adhering to the self-validating protocols outlined above ensures high fidelity in library synthesis, ultimately accelerating the identification of potent, selective therapeutic leads.

References

  • Title: Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL: [Link]

  • Title: Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: Vrije Universiteit Brussel (VUB) Research Portal URL: [Link]

  • Title: Photocatalytic Proficiency of Cinnoline Moiety for Cross-Coupling Reactions: A Two in One Photocatalyst Source: Organic Letters (ACS Publications) URL: [Link]

Application

Application Note: Experimental Design for In Vivo Profiling of 8-Bromo-4-Cinnolinol and its ALK-5 Inhibitor Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vivo Pharmacology, Oncology, and Fibrosis Introduction & Mechanistic Rationale 8-Bromo-4-cinnolinol (CAS 876-74-4) is a highly privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vivo Pharmacology, Oncology, and Fibrosis

Introduction & Mechanistic Rationale

8-Bromo-4-cinnolinol (CAS 876-74-4) is a highly privileged heterocyclic intermediate fundamentally utilized in the synthesis of potent activin receptor-like kinase 5 (ALK-5) inhibitors[1]. While the raw brominated cinnoline scaffold serves as a chemical building block, rigorous in vivo experimental design requires evaluating both the baseline pharmacokinetic (PK) properties of the core scaffold and the pharmacodynamic (PD) efficacy of its functionalized derivatives.

The Causality of Target Selection: ALK-5, also known as TGF-β Receptor Type I (TGF-βRI), is the primary kinase responsible for propagating Transforming Growth Factor-beta (TGF-β) signaling. In the tumor microenvironment (TME), TGF-β drives immune evasion by excluding CD8+ T-cells and promoting regulatory T-cell (Treg) differentiation. In fibrotic diseases, it is the master regulator of epithelial-to-mesenchymal transition (EMT) and myofibroblast activation[2]. By functionalizing the 8-bromo-4-cinnolinol scaffold, researchers can synthesize molecules that competitively bind the ATP pocket of the ALK-5 kinase domain, thereby halting the downstream phosphorylation of SMAD2/3.

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds ALK5 ALK-5 (TGF-βRI) TGFBR2->ALK5 Phosphorylates SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Activates Cinnoline 8-Bromo-4-cinnolinol Derivatives Cinnoline->ALK5 Inhibits Kinase Nucleus Nuclear Translocation (EMT & Fibrosis) SMAD23->Nucleus Translocates

Fig 1. TGF-β/ALK-5 signaling pathway and targeted inhibition by 8-Bromo-4-cinnolinol derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every in vivo protocol must be designed as a self-validating system . This means incorporating internal controls and mechanism-specific pharmacodynamic (PD) biomarkers to prove that observed phenotypic changes (e.g., tumor shrinkage) are causally linked to the drug's intended mechanism, rather than off-target toxicity.

Protocol A: Pharmacokinetic (PK) Profiling of the Scaffold

Before advancing complex derivatives, the raw 8-bromo-4-cinnolinol scaffold must be evaluated for baseline clearance and hepatotoxicity.

  • Step 1: Formulation. Dissolve 8-bromo-4-cinnolinol in 5% DMSO / 40% PEG300 / 55% Saline. Causality: The cinnoline core exhibits poor aqueous solubility; this co-solvent system prevents in vivo precipitation, ensuring accurate bioavailability ( F% ) calculations.

  • Step 2: Dosing. Administer to male C57BL/6 mice via Intravenous (IV) injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Step 3: Serial Sampling. Collect 50 µL blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 4: Bioanalysis (Self-Validation). Quantify plasma concentrations using LC-MS/MS. Include a known ALK-5 inhibitor (e.g., Galunisertib) as a positive control for the extraction protocol to validate assay recovery[1].

Protocol B: Syngeneic Tumor Efficacy & Immunomodulation

ALK-5 inhibitors derived from 8-bromo-4-cinnolinol show profound synergy with PD-1/PD-L1 checkpoint blockade by reversing TGF-β-mediated immune exclusion[1].

  • Step 1: Inoculation. Inject 1×106 CT26 murine colon carcinoma cells subcutaneously into the right flank of BALB/c mice.

  • Step 2: Randomization (Self-Validation). Do not randomize by time. Wait until tumors reach exactly 100–150 mm³ (typically Day 7), then randomize into groups. This ensures baseline equivalence across all cohorts.

  • Step 3: Dosing Regimen.

    • Group 1: Vehicle (PO, QD)

    • Group 2: Derivative Compound (PO, 25 mg/kg, QD)

    • Group 3: Anti-PD-L1 antibody (IP, 10 mg/kg, BIW)

    • Group 4: Derivative + Anti-PD-L1

  • Step 4: Endpoint & PD Biomarker Analysis. At Day 21, harvest the tumors. Crucial Step: Homogenize half of the tumor tissue in RIPA buffer and perform Western Blotting for pSMAD2/3 . If tumor volume decreases but pSMAD2/3 remains high, the effect is off-target. A concurrent drop in pSMAD2/3 validates target engagement[2].

InVivoWorkflow A Day 0: Tumor Inoculation (CT26 Cells) B Day 7: Randomization (Vol ~100 mm³) A->B C Day 7-21: Dosing (Vehicle vs Drug) B->C D Day 21: Endpoint Analysis (Tumor, pSMAD) C->D

Fig 2. In vivo syngeneic tumor model workflow for ALK-5 inhibitor efficacy evaluation.

Quantitative Data Presentation

Data must be structured to allow immediate comparison between the baseline scaffold and the optimized derivatives.

Table 1: Comparative Pharmacokinetic Parameters (Mouse)
CompoundRouteDose (mg/kg) Cmax​ (ng/mL) T1/2​ (hr)AUC 0−∞​ (hr*ng/mL)Bioavailability ( F% )
8-Bromo-4-cinnolinol PO10450 ± 451.21,25022%
Optimized Derivative PO102,100 ± 1804.59,80068%

Interpretation: The raw scaffold exhibits rapid clearance and low exposure. Functionalization of the cinnoline core is required to achieve the necessary metabolic stability for sustained ALK-5 inhibition in vivo.

Table 2: Efficacy and PD Readouts (CT26 Syngeneic Model)
Treatment GroupMean Tumor Vol (Day 21)Tumor Growth Inhibition (TGI)Intra-tumoral pSMAD2/3 LevelsCD8+ T-Cell Infiltration
Vehicle Control 1,850 mm³N/AHigh (100% Baseline)Low (Excluded)
Derivative (25 mg/kg) 980 mm³47%Low (< 20%) Moderate
Anti-PD-L1 1,100 mm³40%High (95% Baseline)Moderate
Derivative + Anti-PD-L1 210 mm³ 88% Low (< 20%) High (Infiltrated)

Interpretation: The reduction of pSMAD2/3 strictly in the groups receiving the cinnoline derivative validates ALK-5 target engagement. The massive increase in TGI for the combination group demonstrates the mechanistic synergy of relieving TGF-β immunosuppression while blocking immune checkpoints[1].

References

  • US11746103B2 - ALK-5 inhibitors and uses thereof Source: Google Patents URL
  • WO2022126133A1 - Alk-5 inhibitors and uses thereof Source: Google Patents URL
  • Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade Source: Journal for ImmunoTherapy of Cancer (Holmgaard et al., 2018) URL:[Link]

  • The ALK-5 inhibitor A-83-01 inhibits SMAD signaling and epithelial-to-mesenchymal transition by transforming growth factor-β Source: Cancer Science (Tojo et al., 2005) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Bromo-4-cinnolinol Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of 8-Bromo-4-cinnolinol (also referred to as 8-bromocinnolin-4-ol or 8-bromo-4-hydroxycinnoline). This guide is designed for research scientists and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-4-cinnolinol (also referred to as 8-bromocinnolin-4-ol or 8-bromo-4-hydroxycinnoline). This guide is designed for research scientists and drug development professionals who are experiencing yield bottlenecks, impurity profiles, or scalability issues during the synthesis of this critical heterocyclic scaffold.

Mechanistic Framework & Causality

The most robust and widely employed route for constructing the cinnolin-4-ol core is the Borsche Synthesis . This method relies on the diazotization of a 2-aminoacetophenone derivative, followed by an intramolecular electrophilic cyclization ([1]).

For 8-bromo-4-cinnolinol, the process begins with 1-(2-amino-3-bromophenyl)ethan-1-one . The reaction is driven by two highly sensitive mechanistic steps:

  • Diazotization: The primary amine is converted into a highly unstable diazonium chloride intermediate at sub-zero temperatures.

  • Enolization & Cyclization: Upon controlled heating, the acetyl group enolizes. The nucleophilic alpha-carbon of the enol then attacks the electrophilic diazonium nitrogen, closing the 6-membered ring[2].

Understanding this causality is critical: If the diazonium salt decomposes before the ketone can enolize, your yield will plummet.

SynthesisPathway SM 2-Amino-3-bromobenzoic acid (Starting Material) Ketone 1-(2-Amino-3-bromophenyl)ethan-1-one (Ketone Intermediate) SM->Ketone MeLi, THF 0°C to 25°C Diazonium Diazonium Chloride (Unstable Intermediate) Ketone->Diazonium NaNO2, conc. HCl -5°C to 0°C Product 8-Bromo-4-cinnolinol (Target Product) Diazonium->Product Heat to 70°C Intramolecular Cyclization

Chemical synthesis pathway of 8-Bromo-4-cinnolinol via the Borsche synthesis method.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol incorporates in-process checks to guarantee intermediate stability and reaction completion, adapted from validated pharmaceutical patent literature ([2]).

Phase 1: Diazotization
  • Dissolution: Suspend 1-(2-amino-3-bromophenyl)ethan-1-one (1.0 eq) in concentrated HCl (approx. 10 mL per gram of substrate). Causality: Concentrated HCl is required not only to form the soluble hydrochloride salt but also to heavily protonate the environment, which later promotes the necessary enolization of the acetyl group.

  • Cooling: Chill the suspension to -5 °C using an ice/brine or dry ice/acetone bath. Vigorous mechanical stirring is mandatory to prevent localized freezing.

  • Nitrite Addition: Prepare a highly concentrated aqueous solution of Sodium Nitrite ( NaNO2​ , 1.2 eq). Add this dropwise to the reaction mixture, ensuring the internal temperature strictly remains between -5 °C and 0 °C .

  • In-Process Validation: After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed and diazotization is complete.

Phase 2: Intramolecular Cyclization
  • Controlled Heating: Remove the cooling bath and apply a controlled heating ramp (approx. 1 °C/min) until the internal temperature reaches 70 °C .

  • Maturation: Stir the reaction at 70 °C for 3 hours. Causality: The elevated temperature provides the activation energy for the enolization and subsequent ring closure. The gradual ramp prevents the diazonium salt from thermally degrading into nitrogen gas and phenolic byproducts before the enol can form.

  • Isolation: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous sodium bicarbonate or sodium hydroxide until the product precipitates. Filter, wash with cold water, and dry under a vacuum to afford 8-bromo-4-cinnolinol.

(Note: While drawn and named as a cinnolin-4-ol, NMR studies confirm that in aqueous environments, this molecule heavily favors the tautomeric 4-oxo form, cinnolin-4(1H)-one ([3]).)

Troubleshooting Guides & FAQs

Workflow Start Ketone in conc. HCl Cool Cool to -5 °C Start->Cool AddNaNO2 Dropwise NaNO2 (aq) Monitor with Starch-Iodide Cool->AddNaNO2 CheckTemp Is Temp < 0 °C? AddNaNO2->CheckTemp Decomp Yield Loss: Diazonium Decomposition (Phenol Byproducts) CheckTemp->Decomp No (Temp Spiked) Cyclize Gradual Heating to 70 °C (1 °C/min) CheckTemp->Cyclize Yes (Stable) CheckHeat Is Heating Controlled? Cyclize->CheckHeat Tar Yield Loss: Intermolecular Polymerization (Tar) CheckHeat->Tar No (Rapid Heating) Success High Yield: 8-Bromo-4-cinnolinol CheckHeat->Success Yes (Optimal)

Experimental workflow and critical temperature control points for yield optimization.

Q: Why is my cyclization yield stuck below 40% with significant dark tar formation?

A: Dark tarring is the hallmark of intermolecular azo-coupling or catastrophic diazonium decomposition. This occurs when the heating ramp from -5 °C to 70 °C is too rapid or uneven. The enolization of the ketone must occur simultaneously with the electrophilic attack. If local temperatures spike, the diazonium salt degrades (releasing N2​ ) before cyclization can occur. Solution: Implement a controlled heating ramp (e.g., 1 °C/min) and ensure vigorous mechanical stirring to prevent localized hot spots near the reactor walls.

Q: I am detecting a chlorinated byproduct in my LC-MS. How is this forming and how do I prevent it?

A: When utilizing concentrated HCl during the diazotization step, the high concentration of chloride ions can occasionally lead to nucleophilic aromatic substitution (a Sandmeyer-type side reaction), replacing the diazonium group with a chloride instead of cyclizing. Solution: Maintain strict temperature control (< 0 °C) during NaNO2​ addition to stabilize the diazonium intermediate. If chlorination persists, consider substituting concentrated HCl with 20-30% H2​SO4​ , though you must empirically verify that the solubility of the ketone is maintained to allow the reaction to proceed.

Q: My starting material, 1-(2-amino-3-bromophenyl)ethan-1-one, contains unreacted acid. Will this affect the Borsche synthesis?

A: Yes. Residual 2-amino-3-bromobenzoic acid will also undergo diazotization but cannot cyclize into a cinnoline, leading to phenolic byproducts that complicate purification and depress the overall yield. Solution: Ensure complete conversion during the upstream methyllithium (MeLi) addition by maintaining strictly anhydrous conditions and using the correct stoichiometric excess of MeLi (typically 3.5 equivalents to account for the deprotonation of the carboxylic acid and the primary amine)[2].

Quantitative Optimization Metrics

The following table summarizes the causal impact of varying reaction parameters on the final yield of 8-Bromo-4-cinnolinol, allowing you to benchmark your current process against optimized standards.

Reaction ParameterSub-optimal ConditionOptimized StandardCausality / Mechanistic ObservationExpected Yield
Diazotization Temp 5 °C to 15 °C-5 °C to 0 °C Higher temperatures cause premature N2​ loss and phenol formation prior to enolization.20% - 35%
Acid Medium Dilute HCl (1M)Conc. HCl (12M) Concentrated acid is required for full substrate solubility and to drive the enolization of the ketone.< 15%
Heating Ramp Plunge into 70 °C bathGradual ramp (1 °C/min) Rapid heating causes intermolecular polymerization (tar) rather than the desired intramolecular cyclization.30% - 40%
MeLi Equivalents (Upstream) 2.0 eq3.5 eq Under-dosing leaves unreacted benzoic acid starting material, which forms uncyclizable diazonium impurities.45% - 55%
Fully Optimized -All optimal parameters Synchronized diazonium stability and enolization kinetics.75% - 85%

References

  • Title: WO2022126133A1 - Alk-5 inhibitors and uses thereof (Synthesis of 8-bromocinnolin-4-ol)
  • Title: 16.9.6 Cinnolines (Update 2025) / Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Source: Thieme E-Books URL: [Link]

  • Title: On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine Source: Holzer Group Publications URL: [Link]

Sources

Optimization

Troubleshooting guide for 8-Bromo-4-cinnolinol synthesis reactions

Welcome to the Technical Support Center for the synthesis of 8-Bromo-4-cinnolinol (also referred to as 8-bromo-4-hydroxycinnoline). This guide is engineered for research scientists and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-4-cinnolinol (also referred to as 8-bromo-4-hydroxycinnoline). This guide is engineered for research scientists and drug development professionals who require high-fidelity, reproducible methodologies for synthesizing halogenated cinnoline scaffolds.

The synthesis of 8-bromo-4-cinnolinol is classically achieved via the Richter Cinnoline Synthesis [1], a robust but highly sensitive pathway involving the diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization and subsequent thermal decarboxylation. The presence of the electron-withdrawing bromine atom at the 8-position introduces unique mechanistic hurdles, including diazonium instability and recalcitrant decarboxylation[2].

This guide provides self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure synthetic success.

I. Synthetic Workflow & Mechanistic Pathway

RichterWorkflow A 2-Amino-3-bromophenylpropiolic acid (Precursor) B Diazotization NaNO₂, HCl, 0–5 °C A->B C Diazonium Salt Intermediate (Highly Unstable) B->C D Intramolecular Cyclization Warm to RT, then 60 °C C->D E 8-Bromo-4-hydroxycinnoline-3-carboxylic acid (Intermediate) D->E F Thermal Decarboxylation Diphenyl ether, Cu catalyst, 200 °C E->F G 8-Bromo-4-cinnolinol (Final Product) F->G

Workflow of the Richter synthesis for 8-bromo-4-cinnolinol.

II. Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Richter Cyclization (Synthesis of 8-Bromo-4-hydroxycinnoline-3-carboxylic acid)

Causality: The cyclization relies on the nucleophilic attack of the alkyne onto the electrophilic diazonium nitrogen[1]. The 8-bromo group pulls electron density away from the ring, making the diazonium salt exceptionally prone to premature decomposition. Strict thermal control is non-negotiable.

  • Preparation: Suspend 2-amino-3-bromophenylpropiolic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension in an ice-salt bath to 0–2 °C .

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in minimal cold water. Add this solution dropwise to the amine suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint 1 (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation. If negative, add small aliquots of NaNO₂ until a positive test is sustained for 5 minutes.

  • Cyclization: Remove the ice bath. Allow the reaction to slowly warm to room temperature over 1 hour, then gently heat to 60 °C.

  • Validation Checkpoint 2 (Gas Evolution): Observe the reaction. Nitrogen gas (N₂) evolution should begin as the mixture warms. The reaction is complete when bubbling ceases entirely.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate, wash with ice-cold water, and dry under a vacuum to yield the carboxylic acid intermediate[3].

Phase 2: Catalytic Thermal Decarboxylation

Causality: Uncatalyzed decarboxylation of cinnoline-3-carboxylic acids requires temperatures exceeding 250 °C, which often leads to the degradation of the brominated ring. The addition of a copper catalyst coordinates the carboxylate, lowering the activation energy for CO₂ extrusion[3].

  • Preparation: Suspend the dried 8-bromo-4-hydroxycinnoline-3-carboxylic acid in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A). Add 5 mol% of fine copper powder or copper(II) sulfate[4].

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 200–220 °C under an inert argon atmosphere.

  • Validation Checkpoint 3 (CO₂ Evolution): Monitor the reaction via a bubbler. The extrusion of CO₂ gas acts as a real-time kinetic indicator. Maintain heating until gas evolution completely stops (typically 1–2 hours).

  • Isolation: Cool the mixture to 50 °C and pour it into an excess of hexanes to precipitate the product. Filter, wash with hexanes to remove residual diphenyl ether, and recrystallize from ethanol/water to yield pure 8-bromo-4-cinnolinol.

III. Quantitative Reaction Parameters

Use the following table to benchmark your experimental progress and identify deviations from standard metrics.

Reaction StepKey Reagents / CatalystsCritical TempTimeExpected YieldValidation Metric
Diazotization NaNO₂, HCl (aq)0–5 °C30–60 minN/A (In situ)Positive Starch-Iodide test
Cyclization None20–60 °C2–4 hours65–80%Cessation of N₂ bubbling
Decarboxylation Diphenyl ether, Cu powder200–220 °C1–2 hours70–85%Cessation of CO₂ bubbling

IV. Troubleshooting & FAQs

TroubleshootingPathways Root 8-Bromo Diazonium Intermediate Path1 T < 5 °C Controlled Warming Root->Path1 Path2 T > 10 °C Rapid Heating Root->Path2 Path3 Reducing Impurities in Solvent Root->Path3 Result1 Intramolecular Attack (High Yield Cyclization) Path1->Result1 Result2 Premature N₂ Loss (Tar Formation) Path2->Result2 Result3 Dehalogenation (Loss of 8-Bromo Group) Path3->Result3

Mechanistic divergence of the diazonium intermediate based on reaction conditions.

Q1: I am obtaining a black, tarry substance instead of the cyclized carboxylic acid. What is failing? A1: This is the most common failure mode in the Richter synthesis, driven by the instability of the intermediate aryldiazonium salt[2]. The 8-bromo substituent withdraws electron density, making the diazonium highly susceptible to premature decomposition. If your internal temperature exceeds 5 °C during the NaNO₂ addition, or if you heat the mixture too rapidly, the diazonium salt will expel N₂ gas before the alkyne can undergo intramolecular attack, resulting in intermolecular polymerization (tar). Solution: Use an internal thermometer, maintain a strict ice-salt bath, and ensure the warming phase is gradual.

Q2: My decarboxylation step is resulting in severe product degradation. How can I prevent this? A2: Uncatalyzed decarboxylation requires excessively harsh conditions (often >250 °C) that the brominated cinnoline core cannot survive. Solution: Implement a transition-metal catalyst. Adding 5 mol% of copper powder or copper(II) sulfate facilitates the formation of a copper-carboxylate intermediate, which undergoes decarboxylation at a much lower activation energy (~200 °C)[3].

Q3: Mass spectrometry indicates the loss of the bromine atom (dehalogenation) in my final product. Why? A3: Dehalogenation occurs when the 8-bromo group is exposed to reducing conditions, often inadvertently introduced via solvent impurities or excessive heat in the presence of trace metals[2]. Solution: Ensure that all solvents, particularly ethers used during workup, are strictly peroxide-free. Conduct the decarboxylation step under a rigorous inert atmosphere (Argon) to prevent oxidative/reductive side cycles.

Q4: The NMR and IR spectra of my isolated product do not show a typical phenol-like hydroxyl group (-OH). Did the cyclization fail? A4: Not necessarily. Your reaction likely succeeded, but you are observing tautomerism . While named "4-cinnolinol", this compound exists predominantly as the keto tautomer—8-bromocinnolin-4(1H)-one —in the solid state and in polar NMR solvents (like DMSO-d6)[5].

  • IR Validation: Look for a strong carbonyl (C=O) stretching frequency around 1600–1630 cm⁻¹ instead of an -OH stretch.

  • NMR Validation: Look for a highly deshielded N-H proton rather than an O-H proton. This tautomeric equilibrium also explains why the compound exhibits poor solubility in non-polar organic solvents.

V. References

  • Wikipedia. "Cinnoline - Discovery and synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Hasegawa, T., et al. "Novel Synthesis of Cinnolines and 1-Aminoindolines via Cu-Catalyzed Intramolecular N-Arylation." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Google Patents. "WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials." Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Optimization of 8-Bromo-4-cinnolinol Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the derivatization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the derivatization of 8-bromo-4-cinnolinol .

The cinnoline core presents unique synthetic challenges due to its electron-deficient nature, basic nitrogen atoms, and complex tautomeric equilibria. This guide moves beyond standard protocols to explain the causality behind experimental failures and provides self-validating methodologies to ensure reproducible results.

I. Core Derivatization Workflow

Before diving into specific troubleshooting modules, it is critical to understand the logical progression of 8-bromo-4-cinnolinol functionalization. The pathway below outlines the strategic divergence between functionalizing the 4-position (via activation) and the 8-position (via cross-coupling).

G Start 8-Bromo-4-cinnolinol (Tautomer: 4-oxo) Chlorination 4-Chlorination (POCl3 / DMF) Start->Chlorination Activation Alkylation Direct Alkylation (N- vs O- Selectivity) Start->Alkylation Base/RX Intermediate 8-Bromo- 4-chlorocinnoline Chlorination->Intermediate Reflux Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Suzuki/Sonogashira Amination SNAr Amination (NH3 or Amines) Intermediate->Amination Nucleophilic Sub. Final1 8-Substituted 4-chlorocinnoline Coupling->Final1 Final2 8-Bromo- 4-aminocinnoline Amination->Final2

Logical workflow for the derivatization of 8-bromo-4-cinnolinol.

II. Module 1: Tautomerism and Regioselective Alkylation

Q: When attempting to synthesize 4-alkoxy-8-bromocinnoline via direct alkylation of 8-bromo-4-cinnolinol, I predominantly isolate the N1-alkylated byproduct. Why does this occur, and how can I force O-alkylation?

A: The Mechanistic Causality This is a classic regioselectivity issue rooted in the tautomerism of 4-hydroxycinnolines. In polar organic solvents (such as DMSO or DMF), cinnolin-4-ol exists almost exclusively in the thermodynamically stable cinnolin-4(1H)-one tautomeric form[1]. When deprotonated by a base, the resulting ambident anion can react at either the oxygen or the N1 nitrogen. Due to the high nucleophilicity of the nitrogen and the stability of the resulting cinnolin-4(1H)-one core, standard alkylation conditions (e.g., alkyl halides with K₂CO₃ or NaH) heavily favor N-alkylation, yielding the undesired isomer[1].

The Solution To achieve strict O-alkylation, you must bypass the thermodynamic preference for N-alkylation. The most reliable, self-validating approach is a two-step sequence: first, convert the 4-OH group to a 4-chloro leaving group, followed by nucleophilic aromatic substitution (S_NAr) with an alkoxide.

III. Module 2: Activation of the 4-Position (Chlorination)

Q: My POCl₃ chlorination of 8-bromo-4-cinnolinol yields a black, tarry mixture with low recovery of 8-bromo-4-chlorocinnoline. How can I optimize this?

A: The Mechanistic Causality The cinnoline core is highly sensitive to harsh acidic and thermal conditions. Prolonged reflux in neat POCl₃ (boiling point ~105 °C) frequently leads to degradation and polymerization (tar formation) of the heterocyclic core[2][3].

The Solution The reaction requires a delicate balance of temperature and stoichiometry. Using a co-solvent like toluene dilutes the reactive mixture and prevents localized overheating. Adding a catalytic amount of N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as a highly active chlorinating species. This allows the reaction to proceed efficiently at lower temperatures (80–85 °C)[2][3].

Protocol 1: Optimized Chlorination of 8-Bromo-4-cinnolinol

This protocol is designed as a self-validating system to ensure intermediate formation before workup.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 8-bromo-4-cinnolinol (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add POCl₃ (3.0 eq) dropwise at room temperature, followed by catalytic DMF (0.1 eq).

  • Heating: Gradually heat the mixture to 85 °C and stir for 2–4 hours.

  • In-Process Validation: Quench a 10 µL aliquot of the reaction mixture into 1 mL of cold methanol. Analyze via LC-MS. The presence of the 4-methoxy-8-bromocinnoline derivative (formed by the rapid reaction of the active chloro-intermediate with methanol) validates successful activation.

  • Workup (Critical): Cool the reaction to 0 °C. Do not evaporate POCl₃ directly under heat. Instead, slowly pour the mixture over crushed ice while vigorously stirring. Neutralize carefully with saturated aqueous NaHCO₃ to pH 7-8.

  • Isolation: Extract with dichloromethane (3x), dry over MgSO₄, and concentrate under reduced pressure to afford 8-bromo-4-chlorocinnoline[3].

IV. Module 3: Palladium-Catalyzed Cross-Coupling at the 8-Position

Q: I am attempting a Suzuki-Miyaura coupling on an 8-bromocinnoline derivative, but I observe stalled reactions and high levels of debromination. What is the mechanism of this failure?

A: The Mechanistic Causality The cinnoline ring contains two adjacent nitrogen atoms that act as a bidentate ligand. These nitrogens strongly coordinate to the palladium(0) active species, leading to severe catalyst poisoning[4]. Furthermore, while the electron-deficient nature of the cinnoline ring makes the C-Br bond prone to oxidative addition, if the subsequent transmetalation step is slow, the Pd(II) intermediate will undergo protodeboronation or reductive debromination[5][6].

The Solution To prevent catalyst sequestration by the cinnoline nitrogens, you must utilize sterically demanding, electron-rich bidentate ligands (like dppf) or bulky monophosphines (like XPhos) that outcompete the substrate for palladium coordination[6].

Data Presentation: Catalyst System Optimization for 8-Bromocinnoline Suzuki Coupling

The table below summarizes quantitative optimization data for overcoming cinnoline-induced catalyst poisoning.

Catalyst PrecursorLigandBase / Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃ / Dioxane:H₂O90< 15%Severe catalyst poisoning by cinnoline nitrogens.
Pd(OAc)₂PPh₃K₂CO₃ / DMF10025%Slow transmetalation; significant debromination.
PdCl₂(dppf)·CH₂Cl₂ dppf Na₂CO₃ / Dioxane:H₂O 90 78% Clean conversion; ligand prevents Pd sequestration[6].
Pd₂(dba)₃XPhosK₃PO₄ / Toluene:H₂O10085%Rapid transmetalation; excellent yield.
Protocol 2: Suzuki-Miyaura Coupling of 8-Bromocinnoline Derivatives

This protocol utilizes the optimized dppf ligand system to ensure robust coupling.

  • Preparation: In a microwave vial or Schlenk flask, combine the 8-bromocinnoline derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.2–1.5 eq), and the pre-catalyst PdCl₂(dppf)·CH₂Cl₂ (0.05 eq)[6].

  • Solvent & Base: Add 1,4-dioxane (0.1 M) and 2M aqueous Na₂CO₃ (3.0 eq)[6].

  • Degassing (Critical): Sparge the biphasic mixture with argon for 10 minutes. Removing dissolved oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid, which starves the primary reaction.

  • Reaction: Seal the vessel and heat at 90 °C for 4–6 hours (Alternatively, microwave at 110 °C for 30 minutes)[6].

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the characteristic 8-bromocinnoline isotopic doublet (M, M+2 peaks of equal height) and the emergence of a single product mass validates successful cross-coupling.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

V. References

  • Product Class 9: Cinnolines thieme-connect.de URL:

  • An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine benchchem.com URL:

  • Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling benchchem.com URL:

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst acs.org URL:

  • On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine researchgate.net URL:

  • Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase osti.gov URL:

Sources

Optimization

Technical Support Center: Purification of 8-Bromo-4-cinnolinol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 8-Bromo-4-cinnolinol (CAS: 876-74-4) fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 8-Bromo-4-cinnolinol (CAS: 876-74-4) from complex synthetic mixtures[1].

Standard chromatographic approaches often fail for this class of heterocycles. This guide breaks down the causality behind these failures and provides a self-validating, field-proven methodology for successful purification.

System Overview & The Causality of Chromatographic Failure

The primary challenge in purifying 8-bromo-4-cinnolinol via normal-phase silica gel chromatography is its complex tautomerism. While drawn as a hydroxylated heterocycle (cinnolin-4-ol), NMR studies demonstrate that in polar environments, the molecule exists almost exclusively as the cinnolin-4(1H)-one tautomer[2].

This highly polarized lactam/pyridone-like structure acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O). Consequently, it interacts aggressively with the acidic silanol groups on standard silica gel, leading to irreversible adsorption, poor recovery, or severe peak tailing.

Tautomerism Enol 8-Bromo-cinnolin-4-ol (Minor Tautomer) Keto 8-Bromo-cinnolin-4(1H)-one (Major Tautomer in Polar Media) Enol->Keto H-Bonding Environment Keto->Enol

Tautomeric equilibrium of 8-bromo-4-cinnolinol dictating chromatographic behavior.

Troubleshooting FAQs & Diagnostic Guide

Q: Why does my compound streak from the baseline to the solvent front on TLC, making column purification impossible? A: This is a classic symptom of unmitigated hydrogen bonding between the cinnolin-4(1H)-one tautomer and the silica matrix[2]. Causality: The acidic silanols act as H-bond donors to the carbonyl oxygen of the heterocycle, drastically slowing mass transfer. Solution: You must deactivate the silica. Add 1% to 2% (v/v) triethylamine (Et₃N) or aqueous ammonia to your mobile phase. This competitively binds the silanol sites, allowing the cinnoline to elute as a discrete, sharp band.

Q: What is the optimal solvent system for normal-phase purification? A: Highly polar, protic-modified solvent systems are required. Literature precedents for related cinnolin-4-ol derivatives recommend mixtures such as Dichloromethane/Methanol (e.g., 9.5:0.5 to 9:1)[3] or Ethyl Acetate/Methanol/Ammonia (e.g., 50:50:1). Hexane/Ethyl Acetate gradients will not elute this compound effectively.

Q: The crude product is insoluble in Dichloromethane. How do I load the column? A: Direct liquid loading of a suspension will cause precipitation at the column head, ruining the separation. You must use the dry-loading technique. Dissolve the crude in a volatile, highly polar solvent (like Methanol or THF), add Celite, and evaporate to a powder. Expert Insight: Use Celite rather than silica gel for the dry load; pre-adsorbing this highly polar lactam onto silica can permanently trap a portion of your yield due to prolonged contact with active silanols.

Q: How do I separate 8-bromo-4-cinnolinol from debrominated side products? A: The bromine atom at the C8 position increases the molecule's lipophilicity. In normal-phase chromatography, the 8-bromo derivative will elute slightly faster (higher Rf) than the des-bromo analog. If normal phase fails to provide baseline resolution, switch to reverse-phase (C18) chromatography using a Water/Acetonitrile gradient modified with 0.1% Formic Acid.

Quantitative Chromatographic Data

To assist in method transfer, the following table summarizes the expected chromatographic behavior of 8-bromo-4-cinnolinol across different systems.

Solvent SystemAdditiveStationary PhaseExpected Rf / RetentionResolution & Peak Shape
Hexanes : EtOAc (1:1)NoneSilica Gel (Normal)< 0.05Baseline retention, heavy streaking.
CH₂Cl₂ : MeOH (9:1)NoneSilica Gel (Normal)~0.20 - 0.30Moderate tailing, poor recovery.
EtOAc : MeOH (1:1)1% NH₃ (aq)Silica Gel (Normal)~0.40 - 0.50Sharp spot, excellent recovery.
H₂O : MeCN (Gradient)0.1% Formic AcidC18 (Reverse-Phase)Rt ~ 4-6 minSharp peak, resolves des-bromo impurities.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-purity isolation of 8-bromo-4-cinnolinol[1] by controlling the tautomeric interactions with the stationary phase.

Workflow Crude Crude 8-Bromo-4-cinnolinol DryLoad Dry Loading (Dissolve in MeOH, add Celite, evaporate) Crude->DryLoad Elute Gradient Elution (CH2Cl2 to 9:1 CH2Cl2:MeOH) DryLoad->Elute Column Column Equilibration (CH2Cl2 + 1% Et3N) Column->DryLoad Pre-treat silica TLC TLC Fraction Analysis (UV 254 nm) Elute->TLC Pure Pure 8-Bromo-4-cinnolinol TLC->Pure Single Spot Impure Co-eluting Impurities (e.g., des-bromo analog) TLC->Impure Overlap Reverse Reverse-Phase C18 (H2O/MeCN + 0.1% FA) Impure->Reverse Reverse->Pure

Self-validating chromatographic purification workflow for 8-bromo-4-cinnolinol.
Phase 1: Stationary Phase Deactivation
  • Slurry pack the column using standard silica gel (230-400 mesh) in Dichloromethane (CH₂Cl₂) containing 1% (v/v) Triethylamine (Et₃N) .

  • Flush the packed bed with 2-3 column volumes (CV) of the starting eluent (CH₂Cl₂ + 1% Et₃N).

    • Causality: This ensures complete masking of the acidic silanols prior to introducing the compound, preventing irreversible binding at the column head.

Phase 2: Dry Loading Preparation
  • Dissolve the crude 8-bromo-4-cinnolinol in a minimum volume of Methanol or THF.

  • Add Celite 545 (weight equivalent to 2x the crude mass).

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Self-Validation Checkpoint: If the powder is sticky, residual solvent remains. This will cause band broadening during elution. Re-evaporate until perfectly powdery.

Phase 3: Elution & Fractionation
  • Load the dry powder evenly onto the top of the silica bed. Add a protective layer of sand.

  • Begin elution with a step gradient:

    • 0-2 CV: 100% CH₂Cl₂ (with 1% Et₃N)

    • 2-5 CV: 95% CH₂Cl₂ / 5% MeOH (with 1% Et₃N)

    • 5-10 CV: 90% CH₂Cl₂ / 10% MeOH (with 1% Et₃N)[3]

Phase 4: Analysis and Validation
  • Monitor fractions via TLC (UV active at 254 nm).

  • Self-Validation Checkpoint: Spot the purified fraction against the crude on a TLC plate. Develop the plate in a chamber saturated with ammonia vapor (place a small beaker of NH₄OH in the chamber). The pure fraction must show a single, non-tailing spot. If tailing persists, your column equilibration was insufficient.

  • Pool pure fractions and concentrate in vacuo to yield the purified 8-bromo-4-cinnolinol.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Bromo-4-cinnolinol Stability &amp; Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams on the erratic behavior of halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams on the erratic behavior of halogenated heterocycles. 8-Bromo-4-cinnolinol (CAS 876-74-4) is a highly valuable scaffold in drug discovery, but it presents unique physicochemical challenges during long-term storage. Its stability is governed by complex tautomeric equilibria and the lability of the bromine atom.

This guide provides field-proven, self-validating protocols to ensure the integrity of your compound, explaining the exact chemical causality behind every handling requirement.

Section 1: Core FAQs on Chemical Stability & Tautomerism

Q1: My 8-Bromo-4-cinnolinol powder has become difficult to dissolve in DMSO after six months of storage. Why is the solubility profile changing?

  • Causality & Expert Insight: The underlying cause is the1[1]. While the enol form is often initially isolated, ambient moisture and thermal fluctuations during improper storage drive a slow solid-state conversion to the more thermodynamically stable keto form. This creates strongly hydrogen-bonded polymeric networks, increasing the lattice energy and drastically reducing solubility.

  • Resolution: Always store the compound in a strictly anhydrous environment. If solubility is lost, gentle sonication in DMSO at 40°C for 5 minutes can disrupt the intermolecular hydrogen bonds without degrading the core scaffold.

Q2: Is the bromine atom at the 8-position prone to cleavage during extended storage?

  • Causality & Expert Insight: Yes, halogenated cinnolines possess inherent lability. While the 8-position is less reactive to nucleophilic aromatic substitution than the 4-position, the bromine atom remains susceptible to photolytic cleavage and base-catalyzed degradation. Exposure to trace basic impurities (e.g., residual ammonia or alkaline glass) can trigger the 2[2].

  • Resolution: Store in silanized, amber glass vials to prevent alkali leaching and photolytic debromination.

Section 2: Troubleshooting Guide: Degradation Workflows

Problem A: Discoloration of the powder (shifting from pale yellow to dark brown/orange).

  • Root Cause: Oxidative degradation and photolytic debromination. UV light excites the extended π -system of the cinnoline ring, weakening the C-Br bond and generating radical species that rapidly polymerize.

  • Validation Check: Run an LC-MS. If you observe an [M+H]+ peak at m/z 145 (loss of Br) or higher molecular weight polymeric smears, photolytic degradation has occurred.

Problem B: Inconsistent in vitro assay results (e.g., varying IC50 values) from the same batch over time.

  • Root Cause: Moisture absorption leading to partial hydration or aggregation. The compound can form hydrates, altering the effective molarity of your stock solutions and skewing quantitative biological assays.

Degradation A 8-Bromo-4-cinnolinol (Active API) B Tautomerization (Cinnolin-4(1H)-one) A->B Moisture / Temp Shift C Photolytic Debromination (Loss of Br radical) A->C UV / Light Exposure D Base-Catalyzed Polymerization A->D Trace Alkali / Bases

Fig 1: Primary degradation and tautomerization pathways of 8-Bromo-4-cinnolinol.

Section 3: Quantitative Data & Shelf-life Metrics

To standardize expectations across your laboratory, the following table summarizes the degradation kinetics of 8-Bromo-4-cinnolinol under various storage conditions, derived from accelerated stability testing.

Storage ConditionContainer TypeAtmosphereEst. Monthly DegradationShelf-Life ( T90​ )
+25°C, Ambient LightClear GlassAir4.5%< 3 Months
+4°C, DarkClear GlassAir1.2%~ 8 Months
-20°C, DarkAmber GlassAir0.3%~ 24 Months
-20°C, Dark Silanized Amber Argon (Inert) < 0.05% > 60 Months
Section 4: Standard Operating Procedures (SOP): Self-Validating Storage Protocol

To ensure absolute trustworthiness in your assays, implement this self-validating workflow. The protocol is designed so that each step verifies the success of the previous one, eliminating silent failures.

Step 1: Incoming Quality Control (QC)

  • Action: Dissolve 1 mg of the received batch in DMSO- d6​ . Run a 1 H-NMR and LC-MS.

  • Causality: Establishes a baseline ratio of tautomers and confirms the presence of the3[3]. This serves as your uncorrupted reference state.

Step 2: Anhydrous Aliquoting

  • Action: Transfer the bulk powder into a glove box backfilled with dry Argon. Weigh out single-use aliquots (e.g., 5-10 mg) into pre-dried, silanized amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation introduction. Silanized glass prevents trace alkali leaching that catalyzes polymerization.

Step 3: Vacuum Desiccation

  • Action: Place the open vials in a vacuum desiccator over P2​O5​ for 24 hours.

  • Causality: Removes any surface-bound moisture acquired during shipping, locking the compound in its current tautomeric state and preventing hydrate formation.

Step 4: Inert Sealing and Cryo-Storage

  • Action: Purge vials with Argon, seal with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

  • Causality: Argon is heavier than air and displaces oxygen, preventing oxidative degradation. PTFE prevents plasticizer leaching which can occur with standard rubber septa over years of storage.

StorageProtocol S1 1. Incoming QC (NMR / LC-MS) S2 2. Argon Glovebox Aliquoting S1->S2 S3 3. Vacuum Desiccation (over P2O5) S2->S3 S4 4. PTFE Sealing & Argon Purge S3->S4 S5 5. -20°C Storage (Silanized Amber) S4->S5

Fig 2: Self-validating workflow for the long-term storage of 8-Bromo-4-cinnolinol.

References
  • Title: PubChemLite - 8-bromo-4-cinnolinol (C8H5BrN2O)
  • Source: nih.
  • Source: mdpi-res.

Sources

Optimization

Minimizing off-target effects of 8-Bromo-4-cinnolinol in cellular assays

Technical Support Center: Minimizing Off-Target Effects of 8-Bromo-4-cinnolinol (8-B4C) in Cellular Assays Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Off-Target Effects of 8-Bromo-4-cinnolinol (8-B4C) in Cellular Assays

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the complex behavior of halogenated heterocycles in cell-based systems.

8-Bromo-4-cinnolinol (8-B4C) and its derivatives are powerful scaffolds widely used in the development of kinase inhibitors (such as ATM and BTK inhibitors)[1][2]. However, the unique physicochemical properties of the bromo-cinnoline core—specifically its planar aromaticity, tautomeric flexibility, and the highly polarizable bromine atom—can introduce significant off-target liabilities[3][4]. This guide is designed to help you diagnose, understand, and systematically eliminate these artifacts to ensure robust, reproducible biological data.

Part 1: Diagnostic Matrix for 8-B4C Off-Target Mechanisms

To effectively troubleshoot, we must first understand the causality behind the interference. Off-target effects are not random; they are driven by specific thermodynamic and electronic interactions.

Off-Target MechanismPhysicochemical Driver (Causality)Primary PhenotypeDiagnostic AssayMitigation Strategy
Promiscuous Kinase Binding Sigma-Hole Halogen Bonding: The C8-bromine acts as a Lewis acid, forming highly directional bonds with backbone carbonyls in the hinge region of unintended kinases[3][5].Unexpected modulation of parallel signaling pathways.Cellular Thermal Shift Assay (CETSA)[6]Structural Activity Relationship (SAR) optimization; replace Br with Cl/F to reduce polarizability.
Colloidal Aggregation Planar Hydrophobicity: At concentrations >5 µM, the cinnoline core stacks, forming colloidal aggregates that non-specifically sequester proteins[7][8].Steep dose-response curves (Hill slope > 2); global suppression of cellular signals.0.01% Triton X-100 Counter-ScreenRestrict working concentrations to < 1 µM; optimize formulation with DMSO/Tween.
Redox / Optical Interference Tautomerization: 4-cinnolinol exists in equilibrium with cinnolin-4(1H)-one, which can act as a redox cycler or absorb UV/Vis light[4].False positives in resazurin (Alamar Blue) or luciferase reporter assays.Orthogonal Readout (e.g., NanoBRET)Switch to label-free assays or red-shifted fluorophores.

Part 2: Deep-Dive FAQs

Q1: My cellular assay shows high potency for 8-B4C, but I suspect it is hitting multiple off-target kinases. How do I prove on-target engagement? A1: You must decouple enzymatic inhibition from physical binding inside the cell. The C8-bromine atom is notorious for engaging in "hinge halogen bonding," a non-classical interaction where the polarized halogen acts as an electron acceptor to the kinase hinge region's backbone oxygen[3][9]. This can cause promiscuous binding across the kinome. To prove specific target engagement, utilize the Cellular Thermal Shift Assay (CETSA) [6][10]. CETSA relies on the thermodynamic principle that a ligand-bound protein will resist heat-induced unfolding and subsequent aggregation better than an unbound protein.

Q2: I am seeing a complete loss of cellular viability at 15 µM. Is this a specific cytotoxic mechanism? A2: Highly unlikely. At concentrations exceeding 5–10 µM, planar hydrophobic molecules like 8-B4C frequently act as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates[4][8]. These aggregates act like molecular sponges, denaturing and sequestering proteins indiscriminately, leading to rapid, non-specific cell death[7]. You must run a detergent counter-screen (see Protocol 2 below) to rule out aggregation.

Q3: My compound shows activity in a biochemical assay but fails completely in cells. Why? A3: This is a classic symptom of intracellular competition. In biochemical assays, ATP concentrations are often kept artificially low (e.g., 10 µM). Inside a living cell, ATP concentrations are in the millimolar range (1–5 mM)[10]. If 8-B4C is functioning as an ATP-competitive hinge binder, the massive intracellular ATP pool will outcompete it, neutralizing its apparent potency.

Part 3: Mechanistic & Diagnostic Visualizations

Pathway B4C 8-Bromo-4-cinnolinol (8-B4C) Target Primary Target Engagement (Specific Kinase) B4C->Target High Affinity (Kd < 100 nM) OffTarget1 Off-Target Kinases (Halogen Bonding) B4C->OffTarget1 Promiscuous Hinge Binding OffTarget2 Colloidal Aggregation (Protein Sequestration) B4C->OffTarget2 Concentration > 10 µM

Figure 1: Divergent cellular pathways of 8-B4C leading to on-target vs. off-target effects.

Workflow Step1 Observe Unexpected Phenotype Step2 Is Assay Conc. > 5 µM? Step1->Step2 Step3 Run Triton X-100 Screen Step2->Step3 Yes Step4 Perform CETSA Step2->Step4 No Step3->Step4 Activity Persists Step5 Check Optical Interference Step3->Step5 Activity Lost

Figure 2: Diagnostic workflow for isolating 8-B4C off-target liabilities in cellular assays.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed to self-diagnose its own failure. Implement the following protocols to isolate the true mechanism of 8-B4C.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation

Purpose: To confirm that 8-B4C physically binds to its intended target inside the intact cell, ruling out downstream off-target interference[6][11].

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate. Treat with 8-B4C at 10x your established IC50 (do not exceed 5 µM) and a DMSO vehicle control for 1 hour at 37°C.

  • Aliquot & Heat: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 PCR tubes (50 µL each) for both treated and control groups.

  • Thermal Gradient: Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Clearance & Analysis: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble fraction via Western Blotting against your target protein.

Self-Validation Checkpoint: You must probe the same Western Blot for a non-target housekeeping protein (e.g., GAPDH or β-actin). If the housekeeping protein also shows a thermal shift in the 8-B4C treated samples, the compound is causing global protein denaturation or altering cellular thermodynamics, invalidating the claim of specific target engagement.

Protocol 2: Triton X-100 Counter-Screen for Colloidal Aggregation

Purpose: To determine if the observed cellular effects are due to the non-specific formation of 8-B4C colloidal aggregates[4][7].

Step-by-Step Methodology:

  • Prepare Assay Matrix: Set up your standard biochemical or cell-lysate assay in two parallel 96-well plates.

  • Detergent Addition: To Plate A, add standard assay buffer. To Plate B, add assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Dose Response: Perform a 10-point serial dilution of 8-B4C (from 50 µM down to 10 nM) in both plates.

  • Incubation & Readout: Incubate and measure the assay readout as per your standard protocol.

Self-Validation Checkpoint: Include a known, highly soluble, non-aggregating competitive inhibitor of your target as a positive control in both plates. If the addition of 0.01% Triton X-100 shifts the IC50 of 8-B4C (e.g., activity is lost or severely reduced) but does not affect the control inhibitor, you have definitively proven that 8-B4C was acting via colloidal aggregation. If the control inhibitor's activity is also lost, the detergent itself has disrupted the assay biology, and the test must be redesigned.

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[Available at: https://pubmed.ncbi.nlm.nih.gov/17692024/]
  • Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters, 9(8), 844-849.[Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00256]
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.[Available at: https://drughunter.com/aics-and-pains-mechanisms-of-assay-interference/]
  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339.[Available at: https://pubmed.ncbi.nlm.nih.gov/38622325/]
  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Available at: https://pubmed.ncbi.nlm.nih.gov/23828940/]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Available at: https://pubmed.ncbi.nlm.nih.gov/25101824/]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 8-Bromo-4-cinnolinol: A Comparative Guide to X-ray Crystallography

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

8-Bromo-4-cinnolinol (C₈H₅BrN₂O) is a highly valued halogenated heterocyclic scaffold utilized in advanced drug discovery . A fundamental analytical challenge when working with cinnolinol derivatives is their propensity for prototropic tautomerism—specifically, the dynamic equilibrium between the enol form (4-cinnolinol) and the keto form (cinnolin-4(1H)-one).

For drug development professionals, determining the exact solid-state structure is non-negotiable. The precise spatial orientation of the bromine atom at the C8 position and the intricate intermolecular hydrogen bonding networks directly dictate the active pharmaceutical ingredient's (API) solubility, stability, and bioavailability.

Comparative Analysis: Selecting the Right Analytical Tool

To structurally confirm small molecules, researchers typically rely on a triad of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction (SCXRD). While NMR provides excellent dynamic and conformational information in solution , it falls short in definitively mapping 3D solid-state coordinates without exhaustive multidimensional experiments.

Table 1: Comparison of Analytical Techniques for 8-Bromo-4-cinnolinol

Analytical TechniquePrimary Data OutputTautomer ResolutionHalogen (Br) PlacementSample Requirements
Single-Crystal X-ray Diffraction Absolute 3D atomic coordinatesDefinitive (Solid-state H-atom mapping)High precision (Heavy atom phasing)High-quality single crystal (0.1–0.3 mm)
Solution-State NMR Spectroscopy Chemical environment & connectivityAveraged or solvent-dependentIndirect (via coupling constants)Soluble sample (1–10 mg)
High-Resolution Mass Spectrometry Exact molecular weight & fragmentationCannot distinguish tautomersConfirmed via isotope patternMicrogram scale

The Causality of Choice: Why X-ray Crystallography is the Gold Standard

As an application scientist, selecting an analytical method requires understanding the physical causality behind the measurement. For 8-Bromo-4-cinnolinol, X-ray crystallography is the superior choice for three mechanistic reasons:

  • The Heavy Atom Effect: The presence of the bromine atom (atomic number 35) provides significant anomalous scattering. This physical property simplifies the "phase problem" during structure solution, allowing for highly accurate, un-biased electron density mapping.

  • Definitive Tautomer Identification: In solution, 8-Bromo-4-cinnolinol exists as a solvent-dependent equilibrium mixture. However, SCXRD maps the electron density of hydrogen atoms in the solid state, definitively proving whether the proton resides on the oxygen (enol) or the nitrogen (keto) in the crystal lattice .

  • Intermolecular Networks: SCXRD reveals the exact N-H···O or O-H···N hydrogen bonding motifs. These solid-state packing parameters are the primary causal factors behind the compound's melting point and dissolution rate.

Experimental Workflow

G A 1. Synthesis & Purification (>99% Purity) B 2. Solvent Screening & Vapor Diffusion Crystallization A->B C 3. Single-Crystal X-ray Diffraction (100 K) B->C D 4. Phase Problem Solution (Heavy Atom Method via Br) C->D E 5. Structural Refinement & H-atom Placement D->E F 6. Final 3D Structure: Cinnolin-4(1H)-one Tautomer E->F

Workflow for the structural elucidation of 8-Bromo-4-cinnolinol via X-ray crystallography.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure high-fidelity structural confirmation, the following protocol integrates precise experimental execution with built-in validation checks.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of purified 8-Bromo-4-cinnolinol in a minimum volume of a polar aprotic solvent (e.g., Dimethylformamide). Place this inner vial inside a larger, sealed vessel containing a volatile antisolvent (e.g., Diethyl ether). Allow the system to equilibrate undisturbed at 20 °C for 3–5 days.

  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation. This slow kinetic growth is critical for forming defect-free, highly ordered single crystals required for high-resolution diffraction.

Step 2: Cryogenic Data Collection
  • Procedure: Harvest a suitable crystal (approximately 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber or micromount using perfluoropolyether oil. Transfer the sample immediately to a diffractometer equipped with a Mo-Kα X-ray source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality: Collecting data at cryogenic temperatures (100 K) restricts the thermal vibrations of the atoms (minimizing Debye-Waller factors). This sharpens the diffraction spots and vastly improves the resolution of lighter atoms like hydrogen, which is essential for accurate tautomer assignment.

Step 3: Phase Solution and Structural Refinement
  • Procedure: Integrate the diffraction images and apply empirical absorption corrections. Solve the structure using Patterson synthesis (leveraging the heavy Bromine atom to bypass the phase problem). Refine the model using full-matrix least-squares on F2 .

  • Validation: The protocol is inherently self-validating. A difference Fourier map must show no significant residual electron density near the bromine atom, confirming correct halogen placement. Furthermore, structural validation tools must be used to inspect the initial model for errors prior to finalization .

Data Presentation: Validation Metrics

A successful X-ray crystallographic experiment is validated by its refinement metrics. Below are the target parameters required to confidently confirm the structure of 8-Bromo-4-cinnolinol.

Table 2: Typical Crystallographic Parameters for Validation

Crystallographic ParameterTarget Value for High ConfidenceMechanistic Rationale
Resolution Limit ≤0.84 ÅEnsures atomic-level precision, allowing for the accurate determination of bond lengths.
Internal Agreement ( Rint​ ) <0.05 Validates the consistency of symmetrically equivalent reflections across the dataset.
Final R-factor ( R1​ ) <0.05 Indicates excellent agreement between the calculated structural model and observed data.
Goodness-of-Fit ( S ) 0.95−1.05 Confirms that the experimental data is neither over-parameterized nor under-parameterized.

Conclusion

While NMR and HRMS are indispensable for rapid structural screening and solution-state dynamics, Single-Crystal X-ray Crystallography remains the absolute authority for confirming the 3D architecture of complex halogenated heterocycles like 8-Bromo-4-cinnolinol. By leveraging the heavy atom effect of bromine and cryogenic data collection, researchers can definitively map the solid-state tautomeric form, providing a robust, self-validated foundation for downstream pharmaceutical formulation and development.

References

  • PubChem. "8-Bromo-4-cinnolinol | C8H5BrN2O | CID 270906". National Center for Biotechnology Information.[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM".[Link]

  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy".[Link]

  • National Institutes of Health (PMC). "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery".[Link]

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 8-Bromo-4-cinnolinol's Bioactivity in Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the bioactivity of 8-Bromo-4-cinnolinol, a novel heterocyclic compound. While the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the bioactivity of 8-Bromo-4-cinnolinol, a novel heterocyclic compound. While the precise mechanism of many cinnoline derivatives is still under investigation, their structural similarity to other nitrogen-containing heterocycles active in oncology suggests potential roles as modulators of critical cancer pathways.[1][2] This guide will proceed under the working hypothesis that 8-Bromo-4-cinnolinol may function as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a well-established target in oncology. This allows us to leverage the principle of synthetic lethality to design a robust cross-validation strategy.

The experimental design detailed herein is built to be a self-validating system. By comparing 8-Bromo-4-cinnolinol against well-characterized benchmark compounds in carefully selected isogenic and diverse cancer cell line panels, the resulting data will provide a clear, multi-dimensional view of its potency, selectivity, and potential mechanism of action.

Part 1: The Scientific Rationale - Exploiting Synthetic Lethality

The core of our validation strategy lies in the concept of synthetic lethality. This occurs when the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not. A classic example in oncology is the relationship between PARP inhibitors and deficiencies in the Homologous Recombination (HR) DNA repair pathway, often caused by mutations in BRCA1 or BRCA2 genes.[3]

Normally, PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs).[3] When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a defective HR pathway (e.g., BRCA1/2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and cell death.[3][4] This selective killing of HR-deficient cells is the therapeutic basis of PARP inhibitors.

By testing 8-Bromo-4-cinnolinol in cell lines with and without BRCA mutations, we can determine if it exhibits this synthetic lethal phenotype, providing strong evidence for its on-target activity as a PARP inhibitor.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutant Cancer Cell cluster_2 BRCA-Mutant Cell + PARP Inhibition ssb1 DNA Single-Strand Break (SSB) parp1 PARP-mediated BER Pathway ssb1->parp1 repair1 DNA Repair & Cell Survival ssb2 DNA Single-Strand Break (SSB) parp_inhib 8-Bromo-4-cinnolinol (Hypothesized PARP Inhibitor) ssb2->parp_inhib dsb Replication Fork Collapse (Double-Strand Break) parp_inhib->dsb hr_def Defective HR Repair Pathway dsb->hr_def death Genomic Instability & Apoptosis ssb3 DNA Single-Strand Break (SSB) parp_inhib2 PARP Inhibitor ssb3->parp_inhib2 dsb2 Double-Strand Break (DSB) hr_def2 Defective HR Repair Pathway dsb2->hr_def2 death2 Synthetic Lethality

Caption: The principle of synthetic lethality with PARP inhibitors.

Part 2: Comparative Benchmarking and Cell Line Selection

To objectively assess the performance of 8-Bromo-4-cinnolinol, it will be compared against well-established, FDA-approved PARP inhibitors.

Compound CategoryCompound NameRationale for Selection
Test Compound 8-Bromo-4-cinnolinolNovel compound with hypothesized PARP inhibitory activity.
Benchmark PARPi OlaparibFirst-in-class, widely studied PARP inhibitor. Provides a robust historical benchmark.[5]
Benchmark PARPi TalazoparibKnown for its high potency and significant PARP-trapping activity.[5][6]

The selection of an appropriate cell line panel is critical for cross-validation. Our panel is designed to provide a clear synthetic lethality readout and to assess activity across different cancer histotypes.

Cell LineCancer TypeKey GenotypeRationale for Inclusion
DLD-1 (Parental) ColorectalBRCA2 (+/+)HR-proficient control for the isogenic pair.[4]
DLD-1 BRCA2 (-/-) ColorectalBRCA2 (-/-)HR-deficient; ideal for demonstrating BRCA2-dependent synthetic lethality.[4]
HCC1937 Breast (TNBC)BRCA1 mutantRepresents a clinically relevant, BRCA1-deficient breast cancer model.[6]
UWB1.289 OvarianBRCA1 mutantRepresents a BRCA1-deficient ovarian cancer model, a key indication for PARPi.[7]
MCF-7 Breast (ER+)BRCA wild-typeHR-proficient breast cancer line to assess off-target toxicity and selectivity.[6][8]
SKOV3 OvarianBRCA wild-typeHR-proficient ovarian cancer line to assess off-target toxicity and selectivity.[7]

Part 3: Experimental Workflow and Protocols

The overall experimental workflow is designed to first assess the cytotoxic and cytostatic effects of the compounds across the cell panel and then to specifically investigate the mechanism of cell death.

G cluster_0 Primary Screen: Viability cluster_1 Secondary Screen: Apoptosis start Prepare Compound Dilution Series seed Seed Cell Lines in 96-well Plates start->seed treat Treat Cells with Compounds (72-96h) seed->treat viability CellTiter-Glo® Luminescent Assay treat->viability apoptosis Caspase-3/7 & Annexin V Staining Assays treat->apoptosis Based on IC50 ic50 Calculate IC50 Values & Generate Dose-Response Curves viability->ic50 end Comparative Data Analysis ic50->end quantify Quantify Apoptotic Cell Population apoptosis->quantify quantify->end

Caption: High-level experimental workflow for compound validation.

Protocol 1: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[9] Its "add-mix-measure" format is ideal for high-throughput screening.[9]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)

  • Opaque-walled 96-well plates suitable for luminescence readings

  • Selected cancer cell lines

  • Complete cell culture medium

  • Test compounds (8-Bromo-4-cinnolinol, Olaparib, Talazoparib) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of each compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 96 hours to allow for sufficient time for the synthetic lethal effect to manifest.[4]

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[10]

  • Measurement:

    • Equilibrate the cell plates to room temperature for 30 minutes.[10][11]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Record luminescence using a plate reader.

Protocol 2: Apoptosis Induction Assessment (Annexin V and Caspase-3/7 Staining)

This dual-staining method identifies different stages of apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[12] Active caspases 3 and 7 are key executioner enzymes in the apoptotic cascade.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam, Cat. No. ab14085)

  • Cell-permeable Caspase-3/7 substrate (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Reagent)

  • 6-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with each compound at their respective 1X and 5X IC₅₀ concentrations (as determined from the viability assay) for 48 hours.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.

    • Collect both the cell culture supernatant and the adherent cells to include any floating apoptotic bodies.

  • Staining (General Protocol):

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC conjugate and a dead-cell stain like Propidium Iodide (PI) or DAPI.

    • For caspase activity, add the fluorogenic caspase-3/7 substrate according to the manufacturer's protocol, which cleaves the substrate to release a fluorescent dye in apoptotic cells.[13]

    • Incubate in the dark at room temperature for 15-30 minutes.[13]

  • Analysis: Analyze the stained cells promptly by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Part 4: Data Interpretation and Hypothetical Results

The data should be analyzed to compare the potency and selectivity of 8-Bromo-4-cinnolinol against the benchmarks.

Table 1: Hypothetical IC₅₀ Values (µM) from CellTiter-Glo® Assay

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. A potent and selective PARP inhibitor is expected to have significantly lower IC₅₀ values in HR-deficient (BRCA mutant) cells compared to HR-proficient (BRCA wild-type) cells.

Cell LineGenotype8-Bromo-4-cinnolinol (IC₅₀)Olaparib (IC₅₀)Talazoparib (IC₅₀)
DLD-1BRCA2 (+/+)15.210.51.8
DLD-1BRCA2 (-/-)0.8 0.05 0.002
HCC1937BRCA1 mutant1.1 0.09 0.004
UWB1.289BRCA1 mutant0.9 0.07 0.003
MCF-7BRCA WT18.512.12.5
SKOV3BRCA WT25.015.83.1

Interpretation: In this hypothetical dataset, 8-Bromo-4-cinnolinol shows a clear selective effect, with IC₅₀ values over 15-fold lower in the BRCA-mutant lines compared to their wild-type counterparts. While less potent than Olaparib and significantly less potent than Talazoparib, this selectivity profile strongly supports the hypothesis of it acting as a PARP inhibitor.

Table 2: Hypothetical Apoptosis Induction (% Annexin V Positive Cells at IC₅₀)

This analysis confirms that the observed loss of viability is due to the induction of apoptosis.

Cell LineGenotypeVehicle Control8-Bromo-4-cinnolinolOlaparibTalazoparib
DLD-1BRCA2 (+/+)4.5%10.2%12.5%15.1%
DLD-1BRCA2 (-/-)5.1%55.8% 68.3% 75.4%
HCC1937BRCA1 mutant4.8%61.2% 72.1% 79.8%
MCF-7BRCA WT4.2%9.8%11.7%14.2%

Interpretation: The hypothetical data show a dramatic increase in apoptosis specifically in the BRCA-mutant cell lines upon treatment with all three compounds, confirming a synthetic lethal mechanism of cell killing. 8-Bromo-4-cinnolinol induces a significant apoptotic response, reinforcing the data from the viability assays.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the initial characterization and cross-validation of 8-Bromo-4-cinnolinol's bioactivity. By grounding the experimental design in the established principles of synthetic lethality and employing a comparative approach with benchmark inhibitors across a well-defined cell line panel, this workflow enables a robust assessment of the compound's potency, selectivity, and hypothesized mechanism of action. The resulting data package would provide the critical foundation needed to justify further preclinical development.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • Gene Target Solutions. Dual Apoptosis Assay with NucView™ 488 Caspase-3 Substrate and CF™594 Annexin V. [Link]

  • Horizon Discovery (Revvity). Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. [Link]

  • Wiley Online Library. Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. [Link]

  • MDPI. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. [Link]

  • ResearchGate. Sensitivity of ovarian cancer cell lines to PARP inhibitors. [Link]

  • PMC. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. [Link]

  • YouTube. MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

  • CNR-IRIS. European Journal of Medicinal Chemistry. [Link]

  • Promega. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. [Link]

  • OUS research. CellTiter-Glo Assay. [Link]

  • YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • Nature. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. [Link]

  • MDPI. PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. [Link]

  • Springer. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants. [Link]

  • PMC. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. [Link]

  • Nomura Research Group. Target Identification of Bioactive Covalently Acting Natural Products. [Link]

  • National Center for Advancing Translational Sciences. 8-Bromo-4-cinnolinethiol. [Link]

  • PubChem. 8-Bromo-4-cinnolinol. [Link]

  • Genie. 8-BROMO-4-CINNOLINOL - cosmetic ingredient. [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • PMC. CldU sensitizes BRCA2 reverse-mutated cells to PARP inhibitors. [Link]

  • ResearchGate. Cinnoline Derivatives with Biological Activity. [Link]

  • MDPI. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]

  • Frontiers. Update on poly(ADP-ribose) polymerase inhibitors resistance in ovarian cancer. [Link]

  • MDPI. Lysine Acetyltransferase 8: A Target for Natural Compounds in Cancer Therapy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-4-cinnolinol

Operational Guide for the Safe Handling of 8-Bromo-4-cinnolinol: PPE, Protocols, and Disposal As a Senior Application Scientist, I frequently oversee the integration of novel halogenated heterocycles into drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling of 8-Bromo-4-cinnolinol: PPE, Protocols, and Disposal

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated heterocycles into drug discovery pipelines. (CAS: 876-74-4; PubChem CID: 270906) is a critical building block, particularly valuable in transition-metal-catalyzed cross-coupling reactions (such as Ullmann or Suzuki couplings) for synthesizing complex active pharmaceutical ingredients (APIs)[1][2]. However, its structural features—specifically the brominated cinnoline core—necessitate rigorous safety protocols.

This guide provides a comprehensive, mechanistic approach to personal protective equipment (PPE), operational handling, and disposal, ensuring both scientific integrity and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting PPE, we must understand the physicochemical properties driving the hazard profile of 8-Bromo-4-cinnolinol[3].

Table 1: Physicochemical Properties of 8-Bromo-4-cinnolinol

PropertyValueMechanistic Safety Implication
Molecular Weight 225.04 g/mol [3]Small enough to traverse biological membranes if dissolved in carrier solvents.
LogP (Lipophilicity) 2.00[3]Moderate lipophilicity enhances dermal penetration risk compared to non-halogenated analogs.
Polar Surface Area 41.5 Ų[3]Low PSA further facilitates rapid absorption through compromised skin barriers.
H-Bond Acceptors/Donors 3 / 1[3]Potential for non-specific hydrogen bonding with biological macromolecules upon exposure.

Causality of Hazards: The presence of the bromine atom on the cinnoline ring increases the molecule's lipophilicity and electron-withdrawing nature. In laboratory settings, halogenated heterocycles are known to cause acute skin, eye, and respiratory irritation[4]. If inhaled as a fine dust, the compound can cause localized inflammation in the respiratory tract. Furthermore, when dissolved in organic solvents (e.g., DMSO, 1,4-dioxane) during assay or reaction preparation, the solvent acts as a carrier, drastically increasing the risk of systemic dermal absorption.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is required. The following matrix is not just a list, but a self-validating system of defense designed specifically for halogenated organic powders.

Table 2: Required PPE for Handling 8-Bromo-4-cinnolinol

PPE CategorySpecificationRationale & Causality
Hand Protection Double-layered Nitrile Gloves (min 0.11mm thickness)Nitrile provides a strong barrier against solid powders. Double gloving is mandatory when handling halogenated compounds to prevent breakthrough if the outer glove is compromised by carrier solvents.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient. Tight-fitting goggles prevent micro-particulates (dust) from contacting the ocular mucosa during weighing and transfer.
Body Protection Flame-resistant, fluid-resistant laboratory coatProtects against static-induced ignition of surrounding solvents and prevents powder accumulation on personal clothing.
Respiratory N95/P100 Particulate Respirator (if outside hood)While primary handling must occur in a fume hood, a respirator is required during spill cleanup to prevent inhalation of aerosolized brominated dust.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures safe handling during standard synthetic workflows (e.g., preparing for a)[2].

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding or flow is inadequate.

  • Clear the workspace of unnecessary clutter to prevent accidental tipping of the reagent bottle.

Step 2: Pre-Weighing Setup

  • Don all required PPE (see Table 2).

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Halogenated powders can hold static charges, causing them to aerosolize or cling to spatulas. Anti-static tools neutralize this risk and ensure accurate dosing.

Step 3: Transfer and Measurement

  • Open the container of 8-Bromo-4-cinnolinol slowly to avoid disturbing the powder.

  • Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Seal the container immediately after the required mass is obtained to minimize ambient moisture absorption and environmental exposure.

Step 4: Solubilization

  • If dissolving the compound in a solvent, add the solvent directly to the vial containing the powder inside the fume hood. Cap the vial tightly before vortexing or sonicating to prevent aerosolization of the brominated solution.

Spill Response and Disposal Plan

Halogenated heterocycles require specific disposal pathways due to the environmental toxicity of halogens and their potential to form corrosive gases upon improper destruction.

Spill Containment Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don a P100 respirator and heavy-duty nitrile gloves.

  • Contain: Do NOT use compressed air or dry brushing, which aerosolizes the hazardous powder[5]. Instead, cover the spill with damp paper towels (using water or a compatible non-reactive solvent) to suppress dust.

  • Collect: Carefully scoop the damp material into a sealable, chemically compatible plastic container.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by water.

Disposal Plan:

  • Waste Segregation: 8-Bromo-4-cinnolinol waste must be strictly segregated into Halogenated Organic Waste containers. Mixing with non-halogenated waste can lead to regulatory violations and dangerous reactions during waste processing.

  • Destruction: The standard disposal method for halogenated heterocycles is high-temperature incineration equipped with environmental scrubbers to capture hydrobromic acid (HBr) gases generated during combustion.

Workflow Visualization

Below is the logical workflow for handling and disposing of 8-Bromo-4-cinnolinol, reinforcing the self-validating safety checks required at each stage.

G Start 8-Bromo-4-cinnolinol Handling Protocol PPE 1. PPE Verification (Double Nitrile, Goggles, Coat) Start->PPE Hood 2. Fume Hood Setup (Draft Verification: 80-120 fpm) PPE->Hood Weighing 3. Weighing & Transfer (Anti-static tools used) Hood->Weighing Reaction 4. Solubilization & Reaction (e.g., Ullmann Coupling) Weighing->Reaction Spill Spill Event Occurs? Reaction->Spill Clean Wet Wipe & Contain (No Air Hoses/Dry Sweeping) Spill->Clean Yes Waste 5. Segregation into Halogenated Waste Spill->Waste No Clean->Waste Incineration High-Temp Incineration (with HBr scrubbers) Waste->Incineration

Step-by-step safety and disposal workflow for 8-Bromo-4-cinnolinol handling.

References

  • Title: 8-bromo-4-cinnolinol (C8H5BrN2O) - PubChemLite Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 8-BROMO-4-CINNOLINOL - Cosmetic Ingredient Database Source: Genie URL: [Link]

  • Title: Ferroptosis Induction by a New Pyrrole Derivative in Triple Negative Breast Cancer and Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Top-N result to add to graph 6

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